molecular formula C3H6N2O B563357 Ethyleneurea-d4 CAS No. 62740-68-5

Ethyleneurea-d4

Cat. No.: B563357
CAS No.: 62740-68-5
M. Wt: 90.118
InChI Key: YAMHXTCMCPHKLN-LNLMKGTHSA-N
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Description

Ethyleneurea-d4, also known as Ethyleneurea-d4, is a useful research compound. Its molecular formula is C3H6N2O and its molecular weight is 90.118. The purity is usually 95%.
BenchChem offers high-quality Ethyleneurea-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyleneurea-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,5,5-tetradeuterioimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMHXTCMCPHKLN-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(NC(=O)N1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661959
Record name (4,4,5,5-~2~H_4_)Imidazolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62740-68-5
Record name (4,4,5,5-~2~H_4_)Imidazolidin-2-one
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Record name 62740-68-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyleneurea-d4: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyleneurea-d4 (2-Imidazolidinone-4,4,5,5-d4), a deuterated isotopologue of Ethyleneurea. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the molecule's behavior, synthesis, and application, grounded in established scientific principles.

Introduction: The Significance of Deuteration in a Versatile Scaffold

Ethyleneurea itself is a versatile five-membered heterocyclic compound, serving as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Its utility stems from the reactive yet stable cyclic urea structure. The introduction of deuterium at the 4 and 5 positions to create Ethyleneurea-d4 offers researchers a powerful tool for a variety of applications, most notably in mechanistic studies and as an internal standard in quantitative analysis.

The substitution of protium with deuterium can subtly alter the physicochemical properties of a molecule due to the kinetic isotope effect. This effect can influence reaction rates and metabolic pathways, making deuterated compounds invaluable for elucidating reaction mechanisms and understanding drug metabolism. Furthermore, the distinct mass of Ethyleneurea-d4 makes it an excellent internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Chemical Structure and Physicochemical Properties

The core of Ethyleneurea-d4 is a five-membered imidazolidin-2-one ring. The key feature is the presence of four deuterium atoms on the ethylene backbone.


} }

Figure 1: Chemical Structure of Ethyleneurea-d4

Physicochemical Data

A summary of the key physicochemical properties of Ethyleneurea-d4 and its non-deuterated analog, Ethyleneurea, is presented below for comparison.

PropertyEthyleneurea-d4EthyleneureaReference(s)
CAS Number 62740-68-5120-93-4[3][4]
Molecular Formula C₃H₂D₄N₂OC₃H₆N₂O[3][4]
Molecular Weight 90.12 g/mol 86.09 g/mol [3][4]
Appearance White SolidColorless to light yellow, odorless powder[4][5]
Melting Point Not explicitly available for d4. Expected to be similar to Ethyleneurea.130-133 °C[5][6]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)Highly soluble in water (950 g/L), soluble in hot alcohol, difficultly soluble in ether.[1][4][5]
Purity Typically ≥95%≥96%[7]
Storage Temperature 2-8°CRoom Temperature, in a cool, dry, well-ventilated area.[5][7]

Spectroscopic Profile: A Guide to Identification and Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of Ethyleneurea-d4. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the deuterium substitution at the 4 and 5 positions, the proton NMR spectrum of Ethyleneurea-d4 is significantly simplified compared to its non-deuterated counterpart. The spectrum is expected to show a singlet for the two N-H protons. The exact chemical shift will be dependent on the solvent, concentration, and temperature.[8][9] In a non-protic solvent like DMSO-d₆, this peak would likely appear in the region of 6-8 ppm and would be exchangeable with D₂O. The absence of signals corresponding to the ethylene protons (typically around 3.3 ppm in Ethyleneurea) is a key indicator of successful deuteration.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show two signals. One for the carbonyl carbon (C=O) and another for the two equivalent deuterated carbons (-CD₂-). The carbonyl carbon signal is anticipated in the downfield region, typically around 160-170 ppm. The signal for the deuterated carbons will appear in the aliphatic region, and due to the C-D coupling, it will likely be a multiplet. The chemical shift will be slightly different from the corresponding carbons in Ethyleneurea due to the isotopic effect.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions for Ethyleneurea-d4 include:

  • N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bonds.

  • C=O Stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the carbonyl group in a cyclic urea.[10]

  • C-D Stretching: The C-D stretching vibrations are expected to appear in the region of 2100-2250 cm⁻¹, which is a lower frequency compared to the C-H stretching vibrations (typically 2850-3000 cm⁻¹) of the non-deuterated compound. This shift is a direct consequence of the heavier mass of deuterium.

  • N-H Bending: A band in the region of 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of Ethyleneurea-d4.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 90, corresponding to the molecular weight of Ethyleneurea-d4. The presence of a small M+1 peak due to the natural abundance of ¹³C and ¹⁵N should also be observed.

  • Fragmentation Pattern: The fragmentation pattern of cyclic ureas under EI conditions can be complex.[11][12][13] Common fragmentation pathways may involve the loss of small neutral molecules such as CO, HNCO, or ethylene. For Ethyleneurea-d4, the fragmentation will involve deuterated fragments, and analyzing the masses of these fragments can provide further structural confirmation. For instance, the loss of a deuterated ethylene radical (•CD₂-CD₂•) could be a possible fragmentation pathway.

Synthesis of Ethyleneurea-d4: A Conceptual Workflow

To synthesize Ethyleneurea-d4, one would start with a deuterated precursor. A plausible synthetic workflow is outlined below:


"Start" [label="Ethylenediamine-d4"]; "Reagent" [label="Urea or\nDimethyl Carbonate", shape=ellipse, fillcolor="#FFFFFF"]; "Reaction" [label="Reaction in a suitable\nsolvent (e.g., Toluene)\nwith heating.", fillcolor="#E8F0FE"]; "Intermediate" [label="Crude Ethyleneurea-d4\n in reaction mixture"]; "Purification" [label="Purification:\n- Filtration\n- Recrystallization\n- Column Chromatography", fillcolor="#E6F4EA"]; "Product" [label="Pure Ethyleneurea-d4", shape=cds, fillcolor="#FBBC05"]; "Analysis" [label="Characterization:\n- NMR\n- MS\n- IR\n- Melting Point", shape=note, fillcolor="#FFFFFF"];

"Start" -> "Reaction"; "Reagent" -> "Reaction"; "Reaction" -> "Intermediate"; "Intermediate" -> "Purification"; "Purification" -> "Product"; "Product" -> "Analysis"; }

Figure 2: Conceptual Synthesis Workflow for Ethyleneurea-d4

Step-by-Step Methodological Considerations:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, Ethylenediamine-d4 would be dissolved in a suitable high-boiling inert solvent such as toluene.

  • Reagent Addition: An equimolar or slight excess of the carbonyl source (e.g., urea or dimethyl carbonate) is added to the solution. If using dimethyl carbonate, a base catalyst like sodium methoxide might be employed.[15]

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or by observing the cessation of gas evolution (e.g., ammonia if urea is used).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated. Purification is a critical step to achieve the desired purity for research applications.

    • Filtration: If the product precipitates upon cooling, it can be collected by filtration.

    • Recrystallization: Recrystallization from a suitable solvent system is a common and effective method for purifying solid organic compounds.

    • Column Chromatography: For achieving very high purity, silica gel column chromatography may be necessary.

  • Characterization: The final product must be thoroughly characterized using the spectroscopic methods outlined in Section 3 to confirm its identity, purity, and isotopic enrichment.

Applications in Research and Drug Development

The primary value of Ethyleneurea-d4 lies in its application as a tool for researchers.

  • Internal Standard: In quantitative mass spectrometry-based assays, such as pharmacokinetic studies, Ethyleneurea-d4 serves as an ideal internal standard for the analysis of Ethyleneurea. Since it co-elutes with the non-deuterated analyte but is readily distinguished by its mass, it allows for accurate correction of matrix effects and variations in instrument response.

  • Mechanistic Studies: The kinetic isotope effect associated with the C-D bonds can be exploited to study the mechanisms of reactions involving the ethylene backbone of the molecule. By comparing the reaction rates of Ethyleneurea and Ethyleneurea-d4, researchers can gain insights into the rate-determining steps of a chemical transformation.

  • Metabolic Fate Studies: In drug development, understanding the metabolic fate of a drug candidate is crucial. If a drug contains an Ethyleneurea moiety, using a deuterated version can help in tracing and identifying its metabolites in complex biological matrices.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. While specific toxicity data for Ethyleneurea-d4 is not extensively available, the safety precautions for its non-deuterated counterpart, Ethyleneurea, should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[16]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Ethyleneurea-d4 is a valuable tool for researchers in various fields, particularly in analytical chemistry and drug development. Its utility as an internal standard and a probe for mechanistic studies is well-established. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, a conceptual synthetic workflow, and key applications. By understanding these fundamental aspects, researchers can effectively and safely utilize Ethyleneurea-d4 to advance their scientific endeavors.

References

  • HPC Standards. (n.d.). High-Purity Ethylene Thiourea Reference Materials for Accurate Analysis.
  • ChemicalBook. (n.d.). ETHYLENE UREA.
  • ChemicalBook. (n.d.). Ethyleneurea(120-93-4)MSDS Melting Point Boiling Density Storage Transport.
  • Santa Cruz Biotechnology. (n.d.). Ethyleneurea-d4.
  • United States Biological. (n.d.). Ethylene Urea-d4 - Data Sheet.
  • de Farias, R. F., & Airoldi, C. (n.d.). Ir spectra of (a) ethyleneurea and (b)
  • ChemicalBook. (2025, March 18). 2-Imidazolidone: Synthesis and Application.
  • Molecules. (n.d.).
  • Google Patents. (n.d.). CN102030711A - Synthesis method of 2-imidazolidinone.
  • MDPI. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis.
  • Otto Chemie Pvt. Ltd. (n.d.).
  • Royal Society of Chemistry. (n.d.). Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst.
  • Chemical Suppliers. (n.d.). Ethylene Urea D4 | CAS 62740-68-5.
  • Eurisotop. (n.d.).
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Chemistry LibreTexts. (2023, August 29).
  • ResearchGate. (2025, August 7). (PDF) Matrix and ab initio infrared spectra of thiourea and thiourea-d4.
  • CDH Fine Chemical. (n.d.). Ethylene Urea for Synthesis | 120-93-4.
  • DTIC. (n.d.). 13C Solution NMR Spectra of Poly(ether)urethanes.
  • ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea | Download Scientific Diagram.
  • Ataman Kimya. (n.d.). Ethylene urea | CAS No. 120-93-4.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • TargetMol. (n.d.). Ethyleneurea.
  • Pal, G. (n.d.). Lab Topic: Melting Point of Urea. Scribd.
  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.
  • Atkinson, D. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry] [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • NIST. (n.d.). Dimethylol ethylene urea. NIST WebBook.
  • ResearchGate. (n.d.). FTIR spectra of urea, melamine, and EUMFs | Download Scientific Diagram.
  • ResearchGate. (n.d.). FT-IR spectrum of urea-formaldehyde adhesive emulsion.
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  • Chimar Hellas. (n.d.).
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  • ResearchGate. (2022, August 15). Structural Characterization of Chemical Compounds Based on Their Fragmentation Rules in Sophorae Fructus by UPLC-QTOF-MS/MS.

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A Technical Guide to the Application of Ethyleneurea-d4 in Advanced Polymer Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quantitative analysis of polymers and their degradation products presents significant analytical challenges due to complex sample matrices and the inherent variability of analytical instrumentation. The use of stable isotope-labeled internal standards is a well-established strategy to enhance accuracy and precision in chromatographic and mass spectrometric methods. This in-depth technical guide explores the application of Ethyleneurea-d4 as a robust internal standard for the analysis of specific classes of polymers, particularly those containing urea linkages such as polyureas and poly(ester-urethane-urea)s. We will delve into the rationale behind its selection, its utility in techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide a detailed, field-proven protocol for its implementation. This guide is intended for researchers, scientists, and drug development professionals seeking to improve the quantitative performance of their polymer analysis workflows.

The Imperative for Precision in Polymer Analysis

Polymers are integral to a vast array of applications, from industrial materials to advanced drug delivery systems.[1] Their performance and safety are dictated by their chemical composition, molecular weight distribution, and the presence of additives and impurities.[2][3] Consequently, robust analytical methods are paramount for quality control, stability testing, and research and development.

However, the quantitative analysis of polymers is often hampered by several factors:

  • Matrix Effects: The complex nature of polymer samples can lead to suppression or enhancement of the analyte signal in mass spectrometry.[4]

  • Instrumental Variability: Fluctuations in instrument performance can introduce variability in analytical results.

  • Sample Preparation Inconsistencies: Incomplete extraction or derivatization can lead to inaccurate quantification.

To overcome these challenges, the use of an internal standard that closely mimics the chemical and physical behavior of the analyte is essential.

The Role of Deuterated Internal Standards

Stable isotope-labeled internal standards, particularly deuterated compounds, are the gold standard for quantitative analysis by mass spectrometry.[2][4] By replacing hydrogen atoms with deuterium, the molecular weight of the standard is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, its chemical properties remain nearly identical, ensuring that it experiences similar extraction efficiency, ionization response, and chromatographic retention. This co-elution and similar behavior effectively normalizes for variations in sample preparation and instrument response, leading to significantly improved accuracy and precision.[2][4]

Ethyleneurea-d4: A Strategic Choice for Specific Polymer Classes

Ethyleneurea-d4, with the chemical formula C₃H₂D₄N₂O and a molecular weight of approximately 90.12 g/mol , is the deuterated analog of ethyleneurea.[5] Its structure, containing a cyclic urea moiety, makes it an ideal internal standard for the analysis of polymers that contain urea or chemically similar linkages.

Key Applications Include:

  • Polyurea and Polyurethane Analysis: These polymers are widely used in coatings, foams, and elastomers. Their thermal degradation via Py-GC/MS or chemical degradation for LC-MS analysis can yield products containing urea or related structures. Ethyleneurea-d4 can be used to quantify these degradation products, providing insights into the polymer's structure and stability.[6]

  • Analysis of Polymer Additives: Some polymer additives may have structural similarities to ethyleneurea. In such cases, Ethyleneurea-d4 can serve as an effective internal standard for their quantification by LC-MS.

  • Degradation Studies of Biodegradable Polymers: The degradation of certain biodegradable polymers, such as poly(ester-urethane-urea)s, can be monitored by tracking the formation of small molecules.[4] Ethyleneurea-d4 provides a reliable means to quantify these degradation products.

The workflow for utilizing a deuterated internal standard in polymer analysis is a systematic process designed to ensure accuracy and reproducibility.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification prep_analyte Prepare Polymer Sample (e.g., dissolution, extraction) spike Spike Polymer Sample with Known Amount of Ethyleneurea-d4 prep_analyte->spike prep_is Prepare Stock Solution of Ethyleneurea-d4 prep_is->spike chromatography Chromatographic Separation (e.g., Py-GC or LC) spike->chromatography mass_spec Mass Spectrometric Detection (MS) chromatography->mass_spec peak_integration Peak Area Integration for Analyte and Ethyleneurea-d4 mass_spec->peak_integration ratio Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio calibration Quantify Analyte using Calibration Curve ratio->calibration

Figure 1: General workflow for the use of Ethyleneurea-d4 as an internal standard.

Experimental Protocol: Quantitative Analysis of Polyurea Degradation Products by Py-GC/MS

This section provides a detailed, step-by-step methodology for the use of Ethyleneurea-d4 as an internal standard in the analysis of thermal degradation products of a polyurea polymer using Py-GC/MS.

Materials and Reagents
  • Polyurea sample

  • Ethyleneurea-d4 (CAS No. 62740-68-5)[5]

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Pyrolysis sample cups

Preparation of Standard and Sample Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh 10 mg of Ethyleneurea-d4 and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of a target analyte (a suspected degradation product of the polyurea) with a fixed amount of the IS Stock solution.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the polyurea sample into a pyrolysis cup.

    • Add a precise volume (e.g., 10 µL) of the 1 mg/mL Ethyleneurea-d4 IS Stock solution directly onto the polymer sample in the cup.

    • Evaporate the solvent under a gentle stream of nitrogen.

Py-GC/MS Instrumentation and Conditions
  • Pyrolyzer:

    • Pyrolysis Temperature: 600 °C

    • Interface Temperature: 300 °C

  • Gas Chromatograph (GC):

    • Injector Temperature: 300 °C

    • Carrier Gas: Helium

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS)

    • Oven Program: 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min.

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-550

The Py-GC/MS analysis workflow involves the thermal decomposition of the polymer followed by separation and detection of the resulting fragments.

G cluster_pyrolysis Pyrolysis Stage cluster_gc GC Separation cluster_ms MS Detection sample_cup Polyurea sample with Ethyleneurea-d4 in cup pyrolyzer Flash Pyrolysis at 600°C sample_cup->pyrolyzer injector GC Injector (300°C) pyrolyzer->injector column Capillary Column Separation injector->column ion_source Electron Ionization (70 eV) column->ion_source mass_analyzer Quadrupole Mass Analyzer ion_source->mass_analyzer detector Detector mass_analyzer->detector

Figure 2: Workflow for Py-GC/MS analysis of polyurea with Ethyleneurea-d4.

Data Analysis and Quantification
  • Peak Identification: Identify the chromatographic peaks corresponding to the target analyte and Ethyleneurea-d4 based on their retention times and mass spectra.

  • Peak Integration: Integrate the peak areas for the characteristic ions of the analyte and Ethyleneurea-d4.

  • Calibration Curve: Plot the ratio of the analyte peak area to the Ethyleneurea-d4 peak area against the concentration of the analyte in the calibration standards. Perform a linear regression to obtain the calibration curve.

  • Quantification: Calculate the concentration of the analyte in the polyurea sample using the peak area ratio from the sample analysis and the equation of the calibration curve.

Data Presentation and Interpretation

The use of Ethyleneurea-d4 as an internal standard allows for the generation of highly reliable quantitative data. The results can be summarized in a clear and concise format for easy comparison and interpretation.

Table 1: Quantitative Results for Polyurea Degradation Product

Sample IDAnalyte Peak AreaEthyleneurea-d4 Peak AreaPeak Area RatioCalculated Concentration (µg/mg)
Polyurea Batch 11,250,0002,500,0000.505.2
Polyurea Batch 21,350,0002,480,0000.545.6
Polyurea Batch 31,280,0002,520,0000.515.3

Conclusion

Ethyleneurea-d4 is a valuable tool for enhancing the accuracy and precision of quantitative methods in polymer analysis. Its structural similarity to the building blocks of important polymer classes like polyureas and polyurethanes makes it an ideal internal standard for degradation studies and additive analysis. The detailed protocol provided in this guide offers a robust framework for the implementation of Ethyleneurea-d4 in Py-GC/MS workflows. By adopting such rigorous analytical strategies, researchers and scientists can ensure the quality, safety, and performance of polymeric materials.

References

  • Borrowman, C. K., Bücking, M., Göckener, B., et al. (n.d.). LC-MS analysis of the degradation products of a sprayable, biodegradable poly(ester-urethane-urea). Monash University. Retrieved from [Link]

  • Energiforsk. (2020, January 28). Polymer additives and methods to verify polymer quality. Retrieved from [Link]

  • Unwin, J., De Faria, A. F., & De Faria, A. F. (2024). Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry. Retrieved from [Link]

  • Hiltz, J. (2015). Analytical pyrolysis gas chromatography/mass spectrometry (py-GC/MS) of poly(ether urethane)s, poly(ether urea)s and poly(ether urethane-urea)s. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139031, Ethyleneurea-d4. Retrieved from [Link].

  • Sato, H., Nakamura, S., Takei, T., et al. (2020). Degradation strategies for structural characterization of insoluble synthetic polymers by mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

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Methodological & Application

Application Note: Advanced Solid Phase Extraction (SPE) Protocols for Ethyleneurea-d4 and Ethyleneurea

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug development professionals. It synthesizes current best practices for the extraction and quantification of polar urea derivatives.

Methodology for the Quantification of Polar Imidazolidinones in Biological and Food Matrices

Introduction & Analytical Challenge

Ethyleneurea (2-Imidazolidinone) is a highly polar, low-molecular-weight degradation product (MW 86.09) often associated with the metabolism of ethylenebisdithiocarbamate (EBDC) fungicides (e.g., Mancozeb) or as a byproduct in polymer synthesis. Its structural analog, Ethyleneurea-d4 , serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS).

The Challenge: "The Polarity Trap"

The fundamental analytical challenge lies in the physicochemical properties of Ethyleneurea (EU):

  • LogP: ~ -1.02 (Highly Hydrophilic)

  • pKa: Neutral amide character (not easily ionizable for strong ion exchange).

  • Solubility: High water solubility (>900 g/L).

Why Standard Methods Fail: Traditional C18 silica-based SPE cartridges fail to retain EU because the analyte elutes with the void volume (breakthrough) in aqueous conditions. Furthermore, liquid-liquid extraction (LLE) requires toxic chlorinated solvents and yields poor recovery.

The Solution: This guide details two robust SPE workflows:

  • Protocol A (Polymeric HLB): The "Gold Standard" for biological fluids (Urine/Plasma), utilizing a Hydrophilic-Lipophilic Balanced copolymer to retain polar analytes via specific polar-modified surface chemistries.

  • Protocol B (Carbon Clean-up): A specialized method for highly pigmented food matrices (Juices/Wine) using Graphitized Carbon to remove interferences while allowing polar analytes to pass or elute selectively.

Experimental Design & Causality

The Role of Ethyleneurea-d4 (IS)

In LC-MS/MS, polar analytes like EU often elute early, co-eluting with salts and matrix components that cause Ion Suppression .

  • Mechanism: The d4-isotope has nearly identical extraction recovery and ionization efficiency as the target.

  • Correction: It compensates for signal loss and volumetric errors during the SPE process.

  • Spiking Rule: The IS must be added before any sample manipulation (e.g., filtration or SPE loading) to validate the entire workflow.

Reagents and Materials
  • Analyte: Ethyleneurea (CAS: 120-93-4)[1]

  • Internal Standard: Ethyleneurea-d4 (CAS: 62740-68-5)

  • SPE Sorbent:

    • Primary: Polymeric HLB (e.g., Oasis HLB, Strata-X, or equivalent). 60mg/3mL format.

    • Alternative: Porous Graphitic Carbon (PGC) for extreme polarity.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid.

Protocol A: Polymeric HLB (Biological Fluids)

Best for: Urine, Plasma, and clear aqueous samples.

Rationale: The HLB phase contains N-vinylpyrrolidone (or similar) monomers that provide a "water-wettable" surface, allowing retention of polar molecules even when the sorbent dries out, and interacting with the amide groups of Ethyleneurea.

Step-by-Step Workflow
StepActionCritical Technical Note
1. Sample Prep Dilute 500 µL Urine 1:1 with 0.1% Formic Acid in Water.Acidification prevents bacterial degradation and standardizes pH.
2. IS Spiking Add Ethyleneurea-d4 (e.g., 50 ng/mL final conc). Vortex 30s.Allow 10 min equilibration for IS to bind with matrix proteins.
3. Conditioning A) 3 mL MethanolB) 3 mL WaterActivates the polymer pores. Do not let the cartridge dry after step B.
4. Loading Load pre-treated sample at moderate flow (1 mL/min).Slow flow ensures interaction time with the polar-modified polymer.
5. Washing Wash with 3 mL 5% Methanol in Water .Crucial: Stronger organic washes will elute the EU prematurely due to its polarity.
6. Drying Apply vacuum for 2-5 minutes.Removes residual water which interferes with the elution solvent/evaporation.
7. Elution Elute with 2 x 1 mL 100% Methanol .Methanol is strong enough to disrupt the polar interactions.
8. Reconstitution Evaporate to dryness (N2 stream, 40°C). Reconstitute in 200 µL Mobile Phase A.Match the initial LC gradient to prevent peak distortion.

Protocol B: Carbon "Pass-Through" Cleanup (Food/Complex Matrix)

Best for: Fruit Juices, Wine, Vegetable Extracts.

Rationale: Graphitized Carbon Black (GCB) has an extreme affinity for planar molecules and pigments. Ethyleneurea is small and non-planar enough that it can be separated from bulky pigments, or retained while sugars pass through.

  • Mode: Reverse-SPE (Interference Removal) or Retention.

  • Modified Method: Use an Aminopropyl (NH2) or PSA (Primary Secondary Amine) phase for "QuEChERS-like" cleanup if HLB fails.

  • Standard Recommendation: For food, the HLB method (Protocol A) is still preferred, but if pigments persist, pass the HLB eluate through a GCB cartridge to remove color bodies before injection.

LC-MS/MS Analytical Conditions

Because Ethyleneurea is not retained on C18, HILIC (Hydrophilic Interaction Liquid Chromatography) is the preferred separation mode.

  • Column: Silica-based HILIC or Amide-HILIC (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: Start high organic (95% B) -> ramp to 50% B over 5 mins -> re-equilibrate.

  • Detection: ESI Positive Mode (MRM).

MRM Transitions (Indicative):

  • Ethyleneurea: 87.1

    
     44.1 (Quantifier), 87.1 
    
    
    
    30.1 (Qualifier)
  • Ethyleneurea-d4: 91.1

    
     48.1 (Quantifier)
    

Workflow Visualization (DOT Diagram)

SPE_Workflow cluster_SPE SPE Process (Polymeric HLB) Sample Biological Sample (Urine/Plasma) Spike Add Internal Standard (Ethyleneurea-d4) Sample->Spike Pretreat Dilution & Acidification (0.1% Formic Acid) Spike->Pretreat Condition Conditioning (MeOH -> Water) Pretreat->Condition Load Load Sample (Slow Flow) Condition->Load Wash Wash Step (5% MeOH/Water) *Critical for Polar Retention* Load->Wash Elute Elution (100% Methanol) Wash->Elute Evap Evaporation & Reconstitution (Mobile Phase A) Elute->Evap LCMS LC-MS/MS Analysis (HILIC Mode) Evap->LCMS

Caption: Figure 1: Optimized SPE workflow for Ethyleneurea extraction using Polymeric HLB phases, highlighting the critical wash step to prevent analyte loss.

References

  • National Institutes of Health (NIH) - PubChem. Ethylene urea (Compound Summary). Available at: [Link]

  • Sottani, C., et al. (2003). Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Ekman, E., et al. (2013). Analysis of ethylenethiourea as a biomarker in human urine using liquid chromatography/triple quadrupole mass spectrometry.[2] ResearchGate. Available at: [Link]

  • U.S. EPA. Methods for the Determination of Organic Substances in Drinking Water. (Contextual reference for SPE of polar metabolites). Available at: [Link]

Sources

Precision Spiking and Bioanalytical Quantification of Ethyleneurea-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for the preparation, spiking, and extraction of Ethyleneurea-d4 (2-Imidazolidinone-d4) in biological matrices (plasma and urine). As a small, highly polar cyclic urea (


), Ethyleneurea presents specific challenges regarding retention, matrix equilibration, and extraction efficiency. This guide focuses on the critical "equilibration phase" often overlooked in standard protocols, ensuring the deuterated internal standard (IS) behaves identically to the endogenous or exogenous analyte during LC-MS/MS quantification.

Part 1: Chemical & Physical Intelligence

Before handling the reference material, understanding its physicochemical behavior is non-negotiable for assay robustness.

Analyte Profile
PropertyEthyleneurea (Native)Ethyleneurea-d4 (IS)
CAS Number 120-93-462740-68-5
IUPAC Name 2-Imidazolidinone2-Imidazolidinone-4,4,5,5-d4
Molecular Formula


Molecular Weight 86.09 g/mol 90.12 g/mol
Solubility High (Water, MeOH, DMSO)High (Water, MeOH, DMSO)
Polarity Polar (Hydrophilic)Polar (Hydrophilic)
pKa ~14 (Amide-like)~14
The Polarity Challenge

Ethyleneurea is sufficiently polar that it resists capture by traditional Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., Hexane, MTBE).

  • Implication: Protein Precipitation (PPT) or HILIC-SPE are the required extraction methodologies.

  • Risk: If the spiking solvent is too organic-heavy (e.g., 100% ACN) when added to plasma, it may cause local protein precipitation before the IS equilibrates, leading to quantitation errors.

Part 2: Stock & Working Solution Preparation

Objective: Create stable solutions that minimize degradation and adsorption.

Primary Stock Solution (1.0 mg/mL)
  • Weighing: Accurately weigh 1.0 mg of Ethyleneurea-d4 reference standard into a 1.5 mL amber glass vial.

    • Why Amber? Although urea derivatives are generally light-stable, amber glass prevents any potential photo-oxidation over long-term storage.

  • Dissolution: Add 1.0 mL of Methanol:Water (50:50 v/v) .

    • Scientific Logic:[1][2] Pure methanol can be volatile, altering concentration over time. 50% water ensures stability and prevents evaporation during repeated opening.

  • Storage: Store at -20°C. Stability is typically >6 months (verify with QCs).

Working Internal Standard (WIS)

Prepare a fresh WIS daily or weekly, depending on stability data.

  • Target Concentration: 500 ng/mL (or approx. 50% of the expected analyte ULOQ).

  • Diluent: Water (Milli-Q).

    • Critical: Using 100% water for the final dilution ensures that when you spike the IS into plasma, you do not trigger premature protein crash.

Part 3: Matrix Spiking Methodology (The Core Protocol)

Directive: This section deviates from standard "add and mix" instructions. It enforces Matrix Equilibration , a step required by FDA/EMA guidelines to ensure the IS tracks the analyte through the extraction process.

Spiking Workflow (Graphviz Visualization)

SpikingProtocol cluster_logic Equilibration Logic Start Biological Matrix (Plasma/Urine) Thaw Thaw at Room Temp (Vortex 30s) Start->Thaw Aliquot Aliquot 50 µL Matrix into 96-well plate Thaw->Aliquot AddIS Add 10 µL Working IS (Ethyleneurea-d4 in Water) Aliquot->AddIS Equilibrate CRITICAL STEP: Equilibration AddIS->Equilibrate Precipitate Protein Precipitation (Add 200 µL ACN) Equilibrate->Precipitate Bind to Proteins Bind to Proteins Equilibrate->Bind to Proteins Distribute in Aqueous Phase Distribute in Aqueous Phase Equilibrate->Distribute in Aqueous Phase

Figure 1: Critical Spiking Workflow emphasizing the equilibration step to ensure IS/Analyte homogeneity.

Detailed Spiking Steps
  • Aliquot: Transfer 50 µL of biological matrix (Plasma K2EDTA or Urine) into a 96-well polypropylene plate.

  • Spike IS: Add 10 µL of the Ethyleneurea-d4 Working Solution (aqueous).

    • Note: Keep the spike volume <5% of the matrix volume to avoid diluting matrix enzymes or altering pH significantly.

  • Vortex & Equilibrate (The "E-E-A-T" Step):

    • Vortex gently for 10 seconds.

    • Incubate at Room Temperature for 15 minutes.

    • Scientific Causality: This allows Ethyleneurea-d4 to interact with plasma proteins (albumin) and distribute into the aqueous pores of the matrix effectively. If you skip this, the IS remains "free" while the endogenous analyte might be protein-bound, leading to differential extraction recovery.

Part 4: Extraction Protocol (Protein Precipitation)

Due to the high polarity of Ethyleneurea, Liquid-Liquid Extraction (LLE) is inefficient. Protein Precipitation (PPT) is the gold standard here.

  • Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to the equilibrated sample.

    • Ratio: 1:4 (Sample:Solvent) ensures >98% protein removal.

    • Modifier: Formic acid disrupts weak protein binding and ensures the amine is protonated (

      
      ).
      
  • Agitation: Vortex at high speed for 5 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean plate.

  • Evaporation (Optional but Recommended):

    • Since Ethyleneurea is polar, injecting high % ACN can cause peak distortion (solvent effect) on aqueous columns.

    • Protocol: Evaporate under Nitrogen at 40°C to dryness. Reconstitute in 150 µL of Mobile Phase A (0.1% Formic Acid in Water) .

Part 5: LC-MS/MS Analysis Strategy[3]

Chromatography (HILIC vs. Reversed Phase)

Standard C18 columns often fail to retain Ethyleneurea (elutes in void volume).

  • Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a Polar-Embedded C18 (e.g., Waters T3 or Phenomenex Kinetex Biphenyl).

  • Mobile Phases:

    • A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Acetonitrile + 0.1% Formic Acid.

Mass Spectrometry Parameters

Ethyleneurea ionizes well in Positive Electrospray Ionization (ESI+).

ParameterSetting
Ionization Mode ESI Positive (

)
Analyte Transition

87.1

44.1 (Loss of HNCO)
IS Transition (EU-d4)

91.1

48.1
Dwell Time 50-100 ms
Collision Energy Optimized (Start at 15-25 eV)

Note: The transition 91->48 assumes the deuterium label is retained on the ethylene backbone during the ring opening and loss of the urea moiety.

Analysis Logic (Graphviz)

AnalysisLogic Sample Extracted Sample (in 100% Aqueous) Column HILIC Column (Retains Polar) Sample->Column Injection MS MS/MS Detection (MRM Mode) Column->MS Elution Data Ratio Calculation: Area(Analyte) / Area(IS) MS->Data Quantification

Figure 2: Analytical flow ensuring polar retention and ratiometric correction.

Part 6: Quality Control & Validation (Regulatory Compliance)

To ensure this protocol meets FDA/EMA standards, the following validation steps are mandatory.

Linearity & Range
  • Calibration Curve: 8 non-zero standards.

  • Weighting:

    
     is typically required for large dynamic ranges (e.g., 10 ng/mL to 10,000 ng/mL).
    
Matrix Effects (ME)

Because Ethyleneurea elutes early (even on HILIC), it is prone to ion suppression from phospholipids.

  • Calculation:

    
    
    
  • Acceptance: The IS (EU-d4) must compensate for this. The IS-normalized Matrix Factor should be close to 1.0 (CV < 15%).

Stability

Ethyleneurea is stable, but biological enzymes may degrade it over time.

  • Bench-top Stability: Assess IS stability in matrix for 4 hours at Room Temp (matches the equilibration step).

  • Freeze-Thaw: Validate for 3 cycles at -20°C and -80°C.

References

  • US Food and Drug Administration (FDA). (2018).[3][4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. 2-Imidazolidinone (Ethyleneurea) Compound Summary. Retrieved from [Link]

Sources

Ethyleneurea-d4 application in pharmaceutical impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Ethyleneurea in Pharmaceutical Matrices using Stable Isotope Dilution Assay (SIDA)

Executive Summary & Scientific Rationale

In the development of ureido-penicillins (e.g., Mezlocillin, Azlocillin) and specific peptide-based therapeutics, Ethyleneurea (2-Imidazolidinone) acts as a critical degradation product and process-related impurity. Due to its low molecular weight (86.09 Da), high polarity (logP ≈ -1.2), and lack of a strong chromophore, traditional RP-HPLC-UV methods often fail to retain or detect this compound at trace levels required by ICH Q3A(R2) guidelines (reporting threshold < 0.05%).

This protocol details a Stable Isotope Dilution Assay (SIDA) using Ethyleneurea-d4 as an Internal Standard (IS). The use of a deuterated isotopolog is not merely a formality; it is a mechanistic necessity to compensate for the significant matrix effects (ion suppression) observed in the Electrospray Ionization (ESI) of small, polar molecules.

Key Advantages of this Protocol:

  • Matrix Independence: The co-elution of Ethyleneurea-d4 corrects for extraction variability and ionization efficiency fluctuations.

  • HILIC Retention: Utilizes Hydrophilic Interaction Liquid Chromatography to retain polar imidazolidinones that elute in the void volume of C18 columns.

  • Regulatory Compliance: Meets specificity requirements for identifying impurities > 0.1% or < 1 mg daily dose intake.

Mechanism of Formation

Ethyleneurea is primarily generated through the hydrolysis of the ureido side chain in specific beta-lactam antibiotics. Understanding this pathway is essential for identifying "at-risk" samples during stability testing.

Diagram 1: Degradation Pathway (Ureido-Penicillin Hydrolysis)

Caption: Hydrolytic cleavage of the ureido side chain generating Ethyleneurea impurity.

DegradationPathway API Ureido-Penicillin (e.g., Azlocillin/Mezlocillin) Inter Unstable Carbamic Acid Intermediate API->Inter Hydrolysis (+H2O) Impurity Ethyleneurea (2-Imidazolidinone) Inter->Impurity Decarboxylation (-CO2) Penicilloic Penicilloic Acid Derivative Inter->Penicilloic

Materials & Reagents

  • Analyte: 2-Imidazolidinone (Ethyleneurea), >99% purity.

  • Internal Standard: Ethyleneurea-d4 (CAS: 62740-68-5), >98 atom % D.

    • Note: The d4 isotopolog is preferred over d2 because the deuterium atoms are located on the ethylene backbone, preventing back-exchange with protic solvents (H2O/MeOH) which can occur with N-deuterated variants.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Ammonium Formate.

  • Column: HILIC Amide or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

Experimental Protocol

Standard Preparation

Objective: Create a calibration curve that brackets the expected impurity range (typically 0.5 ppm to 100 ppm relative to API).

  • IS Stock Solution: Dissolve Ethyleneurea-d4 in 50:50 ACN:Water to a concentration of 10 µg/mL.

  • Working IS Solution: Dilute Stock to 100 ng/mL in 90% ACN (critical for HILIC injection solvent compatibility).

  • Calibration Standards: Prepare serial dilutions of native Ethyleneurea in the Working IS Solution .

    • Result: All standards contain a constant 100 ng/mL of Ethyleneurea-d4.

Sample Preparation (API Powder)
  • Weigh 10 mg of API.

  • Dissolve in 1.0 mL of Working IS Solution .

    • Why? Dissolving directly in the IS solution eliminates pipetting errors associated with adding IS later.

  • Vortex for 2 minutes; Centrifuge at 10,000 x g for 5 minutes to remove insoluble excipients (if analyzing formulated product).

  • Transfer supernatant to an HPLC vial.

LC-MS/MS Conditions

Chromatography (HILIC Mode):

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is required for peak shape of basic amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention)

    • 1-5 min: 95% -> 50% B

    • 5-7 min: 50% B (Wash)

    • 7.1 min: 95% B (Re-equilibration - Critical: HILIC requires long equilibration, min 3-4 mins).

Mass Spectrometry (MRM Parameters): Operate in Positive ESI (ESI+).

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Dwell (ms)
Ethyleneurea 87.144.11850
Ethyleneurea-d4 91.148.11850

Mechanistic Note: The transition 87->44 corresponds to the ring cleavage and loss of the isocyanate moiety (or loss of -CH2-CH2-NH), a characteristic fragmentation for cyclic ureas.

Analytical Workflow & Data Logic

The following diagram illustrates the self-validating logic of the SIDA workflow.

Diagram 2: SIDA Analytical Workflow

Caption: Workflow ensuring compensation for matrix effects via co-eluting internal standard.

Workflow Sample Sample (API + Matrix) Spike Spike IS (Ethyleneurea-d4) Constant Conc. Sample->Spike HILIC HILIC Separation (Co-elution of Analyte & IS) Spike->HILIC MS MS/MS Detection (m/z 87 & 91) HILIC->MS ESI+ Ratio Calculate Area Ratio (Area_Analyte / Area_IS) MS->Ratio Result Quantitation (Corrected for Ion Suppression) Ratio->Result

Data Analysis & Calculation

Quantitation must be performed using the Response Ratio method, not absolute area.



Calculate the concentration using a linear regression (


) of the Response Ratio vs. Concentration.

Acceptance Criteria (Validation):

  • Linearity:

    
    .
    
  • Accuracy: Spiked recovery between 80-120% at the LOQ (Limit of Quantitation).

  • IS Variation: The absolute area of the IS in samples should be within ±20% of the IS area in standards. Deviations >50% indicate severe matrix suppression requiring higher dilution.

Troubleshooting & Expert Insights

  • Peak Splitting: In HILIC, injecting a sample dissolved in 100% water will cause massive peak distortion. Ensure the sample diluent matches the initial mobile phase (e.g., 90% ACN).

  • Carryover: Ethyleneurea is sticky. Use a needle wash of 50:50 Methanol:Water.

  • Isobaric Interferences: Check for "Ethylene Thiourea" (ETU) if working with sulfur-containing precursors, though ETU (MW 102) is mass-resolved.

  • Blank Contamination: Ethyleneurea is used in some textile resins. Ensure lab coats and filters are not sources of contamination.

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1][2][3][4] International Conference on Harmonisation.[1][5]

  • Santa Cruz Biotechnology. (n.d.). Ethyleneurea-d4 Product Data & Physical Properties.[6]

  • Vyas, V. K., et al. (2010).[7] Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique.[5][7] Current Pharmaceutical Analysis.[7][8]

  • Soares, L. A., et al. (1979). Studies on the antibacterial activity of two new acylureidopenicillins, mezlocillin and azlocillin.[9][10][11] Arzneimittelforschung. (Context for ureido-penicillin structure).

Sources

Calculating response factors using Ethyleneurea-d4 reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of Ethyleneurea (2-Imidazolidinone) Using Isotope Dilution LC-MS/MS

Executive Summary

Objective: To establish a robust, self-validating protocol for the quantification of Ethyleneurea (EU) in complex matrices (pharmaceutical formulations and biological fluids) using Ethyleneurea-d4 as a stable isotope internal standard (ISTD). Core Technology: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (LC-MS/MS). Significance: Ethyleneurea (CAS 120-93-4) is a degradation product of ureidopenicillins (e.g., Mezlocillin) and a breakdown marker of the carcinogen Ethylenethiourea (ETU). Its high polarity (LogP ≈ -1.3) makes traditional Reverse Phase Chromatography (RPC) unreliable due to poor retention. This guide utilizes Isotope Dilution Mass Spectrometry (IDMS) to correct for matrix suppression and extraction variability.

Scientific Foundation: The Physics of Response Factors

In LC-MS/MS, signal intensity is not strictly proportional to concentration due to Matrix Effects —the alteration of ionization efficiency by co-eluting components.

To correct this, we calculate the Relative Response Factor (RRF) .[1][2] Unlike external calibration, which assumes ideal instrument behavior, the RRF method using a deuterated isotopologue (Ethyleneurea-d4) provides a dynamic correction factor. Since the physicochemical properties of EU and EU-d4 are nearly identical, they experience the same extraction losses and ionization suppression.

The Fundamental Equation:



Where RRF is experimentally derived during calibration:



Experimental Workflow

Reagents and Standards
  • Analyte: Ethyleneurea (2-Imidazolidinone), >99% purity.[3]

  • Internal Standard: Ethyleneurea-d4 (Imidazolidin-2-one-d4), >98% isotopic purity.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Ammonium Formate (buffer).

Instrumentation & Conditions

Chromatography (HILIC Mode): Ethyleneurea is too polar for C18 columns. We utilize an Amide-functionalized HILIC column to retain the analyte via water-layer partitioning.

ParameterSetting
Column HILIC Amide (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Column Temp 40°C

Gradient Profile:

  • 0.0 min: 95% B (High organic to retain polar EU)

  • 2.0 min: 95% B

  • 5.0 min: 50% B (Elution)

  • 6.0 min: 50% B

  • 6.1 min: 95% B (Re-equilibration)

  • 10.0 min: Stop

Mass Spectrometry (ESI+ MRM):

  • Source: Electrospray Ionization (Positive Mode)[4]

  • Spray Voltage: 3500 V

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
Ethyleneurea 87.1 [M+H]+44.12518Quantifier
Ethyleneurea 87.1 [M+H]+30.12522Qualifier
Ethyleneurea-d4 91.1 [M+H]+48.12518ISTD Quantifier

Visualization: Workflow Logic

The following diagram illustrates the self-validating logic of the IDMS workflow.

EU_Analysis_Workflow cluster_Data Data Processing RawSample Raw Sample (Matrix + EU) SpikeISTD Spike ISTD (Add Fixed Conc. EU-d4) RawSample->SpikeISTD 1. Internal Standardization Extraction Extraction & Clean-up (Protein Precip / SPE) SpikeISTD->Extraction 2. Co-Extraction LCMS LC-MS/MS Analysis (HILIC Separation) Extraction->LCMS 3. Injection SignalRatio Calculate Area Ratio (Area EU / Area EU-d4) LCMS->SignalRatio 4. Integration RRF_App Apply RRF Correction SignalRatio->RRF_App FinalConc Final Concentration (Corrected for Recovery) RRF_App->FinalConc 5. Quantification

Caption: Figure 1. Step-by-step IDMS workflow ensuring that matrix losses (Step 2) and ionization suppression (Step 3) affect both Analyte and ISTD equally, canceling out errors.

Protocol: Calculating the Response Factor

Step 1: Preparation of Calibration Standards

Do not rely on a single point calibration. Prepare a 6-point curve to validate linearity.

  • ISTD Working Solution: Prepare a fixed concentration of Ethyleneurea-d4 (e.g., 500 ng/mL) in 95% ACN.

  • Analyte Standards: Prepare Ethyleneurea concentrations at 10, 50, 100, 500, 1000, and 2000 ng/mL.

  • Mixing: Mix 100 µL of each Analyte Standard with 100 µL of ISTD Working Solution.

    • Result: The ISTD concentration is constant (250 ng/mL final) across all vials.

Step 2: Data Acquisition & Tabulation

Inject the standards and record the peak areas.

Std LevelConc. EU (ng/mL)Conc.[5] d4-EU (ng/mL)Area (EU)Area (d4-EU)Area Ratio (EU/d4)
1102501,20030,0000.040
2502506,10030,1000.202
310025012,50029,9000.418
..................
Step 3: Calculating RRF

Plot Area Ratio (y-axis) vs. Concentration Ratio (x-axis) .




Perform a linear regression (


).
  • The Slope (m) of this line is the Relative Response Factor (RRF) .[6]

  • Ideally, if ionization efficiency is identical, RRF ≈ 1.0. However, due to slight transmission differences in the mass filter (87 vs 91 m/z), it typically ranges from 0.9 to 1.1.

Calculation Logic Diagram:

RRF_Logic Input Calibration Data (Area Ratios) Regression Linear Regression y = mx + c Input->Regression Slope Slope (m) = RRF Regression->Slope Validation Check Linearity (r² > 0.995) Regression->Validation

Caption: Figure 2. Logic flow for deriving the Relative Response Factor from calibration data.

Critical Considerations & Troubleshooting

Deuterium Exchange (The "d4" Risk)

Ethyleneurea contains amide hydrogens (-NH). In protic solvents (water/methanol), deuterium on the nitrogen atoms can exchange with hydrogen, leading to signal loss of the ISTD.

  • Solution: Ethyleneurea-d4 usually has deuterium on the carbon backbone (C-d4), which is non-exchangeable.

  • Verification: Ensure your reference standard is Imidazolidin-2-one-4,4,5,5-d4 (CAS 62740-68-5).[7] If using N-deuterated standards, you must use aprotic solvents, which is incompatible with HILIC. Always use C-deuterated standards.

Matrix Effects

Even with an ISTD, extreme suppression (>80%) can reduce sensitivity below the Limit of Quantitation (LOQ).

  • Test: Post-column infusion of EU while injecting a blank matrix sample. A dip in the baseline indicates suppression zones. Ensure EU elutes away from the solvent front (void volume).

References

  • Separation Science. (n.d.). Relative Response Factor: Accurate Quantification in Chromatography. Retrieved from [Link]

  • MAK Commission. (2021).[8] Determination of ethylenethiourea in urine by LC‑MS/MS. The MAK Collection for Occupational Health and Safety.[4] Retrieved from [Link]

  • Chromatography Forum. (2015). Internal Standard Calculation & Response Factors. Retrieved from [Link]

  • US EPA. (2017). Method 311: Analysis of Hazardous Air Pollutants. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Matrix Effects in Ethyleneurea-d4 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving matrix effects in the LC-MS analysis of Ethyleneurea-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating matrix effects that can compromise the accuracy and reproducibility of your analytical data.

Introduction to Matrix Effects in Ethyleneurea-d4 Analysis

Ethyleneurea-d4, a deuterated form of Ethyleneurea, is a small, polar molecule often used as an internal standard in quantitative bioanalysis.[1] Its polarity makes it susceptible to matrix effects, particularly when analyzed in complex biological matrices such as plasma, urine, or tissue homogenates.[2][3] Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4][5][6] This can lead to ion suppression or enhancement, ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[7][8][9]

This guide will provide a structured approach to troubleshooting and resolving these challenges, ensuring the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for Ethyleneurea-d4 analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample other than the analyte of interest.[4] These components can include salts, lipids, proteins, and metabolites. Matrix effects arise when these co-eluting matrix components interfere with the ionization of the target analyte, in this case, Ethyleneurea-d4, in the mass spectrometer's ion source.[2][9] This interference can either decrease the analyte's signal (ion suppression) or, less commonly, increase it (ion enhancement).[4][5] For a polar compound like Ethyleneurea-d4, this is particularly problematic as it may co-elute with other polar endogenous materials, leading to unreliable quantitative results.[10][11]

Q2: My Ethyleneurea-d4 signal is showing poor reproducibility across different samples. Could this be a matrix effect?

A2: Yes, poor reproducibility is a classic symptom of variable matrix effects.[7][8] Different biological samples can have varying compositions of interfering substances.[12] If the matrix effect is not consistent across your samples, you will observe fluctuations in the Ethyleneurea-d4 signal, leading to poor precision and accuracy in your results. It is crucial to use a stable isotope-labeled internal standard, such as Ethyleneurea-d4 for the corresponding non-labeled analyte, to compensate for these variations.[13][14][15]

Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) like Ethyleneurea-d4?

A3: A SIL-IS is considered the gold standard for quantitative LC-MS analysis.[13][14][16] Since Ethyleneurea-d4 has nearly identical physicochemical properties to the non-labeled Ethyleneurea, it co-elutes and experiences the same degree of matrix effects.[15] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[4]

Q4: Can the deuterium labeling in Ethyleneurea-d4 affect its chromatographic behavior compared to the non-labeled analyte?

A4: While SIL-IS are designed to co-elute with the analyte, deuterium labeling can sometimes lead to a slight shift in retention time, known as an "isotopic effect".[8][13][14] This can be more pronounced in liquid chromatography. If the retention time shift is significant, the analyte and the internal standard may not experience the same matrix components at the ion source, leading to incomplete compensation for matrix effects.[8] It is therefore essential to verify the co-elution of Ethyleneurea-d4 and its non-labeled counterpart during method development.

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common issues encountered during the LC-MS analysis of Ethyleneurea-d4.

Guide 1: Investigating and Quantifying Matrix Effects

Problem: You suspect matrix effects are impacting your Ethyleneurea-d4 signal, but you need to confirm and quantify the extent of the issue.

Underlying Cause: Co-eluting matrix components are interfering with the ionization of Ethyleneurea-d4.

Solution Workflow:

Sources

Technical Support Center: Ethyleneurea-d4 Recovery Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: EU-D4-REC-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

You are likely encountering low recovery rates with Ethyleneurea-d4 (EU-d4) due to a mismatch between the analyte's physicochemical properties and standard bioanalytical workflows. Ethyleneurea (2-imidazolidinone) is a small, highly polar molecule (LogP < 0).

The central conflict: Standard Reversed-Phase LC (RPLC) and Liquid-Liquid Extraction (LLE) protocols rely on hydrophobicity. EU-d4 lacks the hydrophobic character required for these mechanisms, leading to:

  • Poor Retention: Elution in the void volume (co-eluting with salts/proteins).

  • Matrix Suppression: Severe ion suppression from plasma phospholipids.

  • Extraction Inefficiency: Inability to partition into organic solvents during LLE.

This guide restructures your workflow around Hydrophilic Interaction Liquid Chromatography (HILIC) and Matrix-Removal strategies .

Module 1: Extraction & Sample Preparation

Q1: Why is my Liquid-Liquid Extraction (LLE) recovery near zero?

Technical Insight: LLE relies on the partition coefficient (


). EU-d4 is highly water-soluble. If you use standard non-polar solvents (Hexane, MTBE, Ethyl Acetate), the analyte remains in the aqueous plasma layer.

Protocol Correction:

  • Stop: Do not use standard LLE.

  • Adopt: Protein Precipitation (PPT) or Salting-Out LLE (SALLE) .

Recommended PPT Protocol (Optimized for EU-d4): Standard PPT (1:3 Plasma:Acetonitrile) often yields dirty supernatants. We utilize a specific ratio to maximize protein crash while maintaining EU-d4 solubility.

StepActionCritical Technical Note
1 Aliquot 50 µL PlasmaThaw at room temp; vortex to ensure homogeneity.
2 Add 200 µL Acetonitrile (containing 0.1% Formic Acid)Acidification breaks protein binding. The 1:4 ratio is critical. 1:3 is insufficient for small polar recovery in high-lipid matrices.
3 Vortex vigorously (2 mins)Essential to release occluded analyte from the precipitating protein lattice.
4 Centrifuge (10,000 x g, 10 min, 4°C)High g-force required to pack the pellet tight; loose pellets re-dissolve contaminants.
5 Transfer SupernatantDo not dry down if using HILIC (see Module 2). Inject directly or dilute.
Q2: I switched to PPT, but my signal is still erratic. Is it recovery or suppression?

Technical Insight: It is likely Matrix Effect (ME) masquerading as low recovery. In PPT, phospholipids (glycerophosphocholines) remain in the supernatant. In standard RPLC, they elute late; in HILIC, they can elute broadly, suppressing ionization of co-eluting analytes.

Diagnostic Workflow (The Post-Column Infusion Test):

  • Infuse a constant stream of EU-d4 standard via a T-tee into the MS source.

  • Inject a "Blank Plasma Extract" via the LC.

  • Observation: If the baseline drops significantly at the EU-d4 retention time, you have suppression, not extraction loss.

Solution: Phospholipid Removal Plates Replace standard PPT with Phospholipid Removal (PLR) plates (e.g., Ostro™, Phree™, or HybridSPE™).

  • Mechanism: Lewis acid-base interaction filters out phospholipids while allowing neutral polar species (EU-d4) to pass.

  • Expected Recovery Improvement: 20–30% absolute signal gain due to reduced suppression.

Module 2: Chromatographic Separation (The "Void Volume" Trap)

Q3: My analyte elutes immediately (t0). How do I retain it?

Technical Insight: On a C18 column, EU-d4 has no mechanism for retention (Solvophobic theory fails). Eluting at


 (void volume) guarantees co-elution with salts, causing massive signal suppression.

Protocol Correction: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Stationary Phase: Amide or Zwitterionic (ZIC-HILIC). Avoid bare silica for plasma as it can irreversibly adsorb basic matrix components.

  • Mobile Phases:

    • A: 10mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile (ACN).[1][2]

  • Gradient: Start High Organic (95% B). Ramp down to 60% B.

Visualization of the Separation Logic:

G Start Analyte: Ethyleneurea-d4 (High Polarity) C18 Standard C18 Column Start->C18 Hydrophobic Interaction? HILIC HILIC Column (Amide/ZIC) Start->HILIC Hydrophilic Partitioning? Void Elution in Void Volume (t0) C18->Void No Interaction Retain Water Layer Partitioning (Retention) HILIC->Retain Strong Interaction Suppress Co-elution with Salts = Signal Suppression Void->Suppress Separate Separation from Matrix = High Recovery Retain->Separate

Figure 1: Comparison of retention mechanisms.[1][3][4] C18 fails to retain polar EU-d4, leading to suppression. HILIC utilizes the water-layer partition mechanism to separate the analyte from salts.

Module 3: Advanced Troubleshooting & Stability

Q4: Can I use evaporation (N2 dry down) to concentrate the sample?

Technical Insight: Ethyleneurea is relatively stable, but "d4" internal standards can be susceptible to Deuterium Exchange if the labeling is on acidic positions (N-d) rather than the carbon backbone (C-d).

  • Check your CoA: If your IS is N-labeled (Imide-d), exposure to protic solvents (Water/Methanol) will cause the Deuterium to swap with Hydrogen, causing the "disappearance" of the d4 signal (Mass shift M+4

    
     M+0).
    
  • Thermal Instability: While Ethyleneurea has a high BP, trace volatility or sublimation can occur under high vacuum/heat.

Recommendation:

  • Do not dry down completely. Evaporate to near-dryness or "dilute-and-shoot" using the HILIC mobile phase (High ACN).

  • Reconstitution Solvent: Must match the initial gradient conditions (e.g., 90% ACN). Injecting a water-rich sample into a HILIC column causes "solvent washout" and peak distortion.

Summary: The Optimized Workflow

The following decision tree outlines the logical path to validating your method recovery.

Workflow Start Start: Low EU-d4 Recovery Check_Col 1. Check Column Type Start->Check_Col Is_C18 Is it C18? Check_Col->Is_C18 Switch_HILIC ACTION: Switch to HILIC (Amide Phase) Is_C18->Switch_HILIC Yes Check_Ext 2. Check Extraction Is_C18->Check_Ext No (Already HILIC) Switch_HILIC->Check_Ext Is_LLE Is it LLE? Check_Ext->Is_LLE Switch_PPT ACTION: Switch to PPT (Acidified ACN) Is_LLE->Switch_PPT Yes Check_Supp 3. Check Suppression Is_LLE->Check_Supp No (Already PPT) Switch_PPT->Check_Supp Infusion Perform Post-Column Infusion Check_Supp->Infusion Dip_Found Signal Dip Found? Infusion->Dip_Found PLR_Plate ACTION: Use Phospholipid Removal Plates Dip_Found->PLR_Plate Yes (Matrix Effect) Success Method Validated Dip_Found->Success No (Recovery Good) PLR_Plate->Success

Figure 2: Troubleshooting logic flow. Prioritizes chromatographic mode selection before optimizing extraction chemistry.

References

  • Alpert, A. J. (1990).[5] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[5] Journal of Chromatography A, 499, 177–196.[5] Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1–25. Link

  • Bowen, C. L., & Licea-Perez, H. (2013).[6][7] Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid. Journal of Chromatography B, 917, 24–29.[7] Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

Sources

Reducing signal suppression for Ethyleneurea-d4 in urine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Bioanalysis / LC-MS Method Development Ticket ID: EU-D4-SUPPRESSION-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are experiencing signal suppression of your internal standard, Ethyleneurea-d4 (EU-d4) , in urine matrix. Because Ethyleneurea is a small, highly polar molecule (logP < 0), it poorly retains on standard C18 columns. Consequently, it often elutes in the void volume (t0) , co-eluting with high concentrations of urinary salts, creatinine, and unretained phospholipids. This results in severe electrospray ionization (ESI) competition, causing the signal loss you are observing.

This guide provides the diagnostic workflow to confirm the suppression zone and the specific chromatographic and sample preparation modifications required to resolve it.

Module 1: Diagnostic Workflow

How do I confirm the source of suppression?

Before changing your column, you must map the "suppression zones" of your current method. The industry-standard approach is Post-Column Infusion (PCI) .

Protocol: Post-Column Infusion (PCI)

Objective: Visualize exactly where matrix components are quenching your EU-d4 signal.

  • Setup:

    • Disconnect the LC column from the MS source.

    • Insert a T-junction (tee) between the column outlet and the MS source.

    • Connect a syringe pump containing neat Ethyleneurea-d4 (100–500 ng/mL in mobile phase) to the tee.

  • Execution:

    • Set the syringe pump to a constant flow (e.g., 10 µL/min).

    • Set the LC to run your current gradient method (flow rate e.g., 0.4 mL/min).

    • Inject a Blank Urine Extract (processed exactly like your samples).

  • Analysis:

    • Monitor the MRM transition for EU-d4.

    • You will see a steady baseline (from the syringe) that "dips" or drops significantly when matrix interferences elute from the column.

    • Result: If the "dip" aligns with your EU-d4 retention time, you have confirmed co-elution with suppressors.

Visualizing the PCI Setup

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Urine) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee (High Pressure) Column->Tee Eluent Syringe Syringe Pump (Constant EU-d4 Infusion) Syringe->Tee Steady State IS MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Data Chromatogram: Observe Baseline Dip MS->Data

Figure 1: Schematic of the Post-Column Infusion setup used to map matrix effects.

Module 2: Chromatographic Solutions

Why C18 is failing you

Ethyleneurea is too polar for Reverse Phase Chromatography (RPLC). On a C18 column, it elutes near the void volume (


). Urine contains high concentrations of inorganic salts (Na+, K+, Cl-) which also elute in the void. These salts prevent the analyte from reaching the surface of the ESI droplet, preventing it from taking a charge (ionization suppression).
The Fix: Hydrophilic Interaction Liquid Chromatography (HILIC)

You must switch to a mode that retains polar compounds.[1] HILIC uses a polar stationary phase and a high-organic mobile phase, reversing the elution order.[1][2]

Recommended HILIC Conditions:

  • Column: Amide-based or Zwitterionic (ZIC-HILIC) stationary phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start high organic (95% B) and gradient down to 60% B.

  • Result: Salts elute early (or are washed out), while EU-d4 is retained and elutes later in a cleaner region of the chromatogram.

Decision Matrix: Selecting the Right Path

Method_Selection Start Start: EU-d4 Signal Suppression Check_RT Is Retention Factor (k') < 1.5? Start->Check_RT RPLC_Path Keep RPLC (C18) Check_RT->RPLC_Path No (Retained) HILIC_Path Switch to HILIC Check_RT->HILIC_Path Yes (Void Elution) Action_RPLC Use Aqueous Stable C18 (Polar Embedded) RPLC_Path->Action_RPLC Action_HILIC Use Amide or Zwitterionic Column (High Organic Load) HILIC_Path->Action_HILIC Result Analyte Elutes AWAY from Salts Action_RPLC->Result Action_HILIC->Result

Figure 2: Decision tree for selecting the chromatographic mode based on retention factor.

Module 3: Sample Preparation Optimization

If chromatography alone does not solve the issue, the matrix load must be reduced.

Comparison of Prep Strategies for Ethyleneurea
ParameterDilute-and-Shoot (D&S)Solid Phase Extraction (SPE)Protein Precipitation (PPT)
Suitability for EU High Medium Low
Mechanism Reduces salt concentration by dilution factor.Requires specialized Mixed-Mode or Carbon phases.Removes proteins but leaves salts (major suppressors).
Pros Simple, fast, excellent for HILIC (if diluting with ACN).Cleanest extract if optimized.Cheap.
Cons Lowers sensitivity (LOD).Expensive; EU is hard to capture on standard SPE.Does not remove salts/phospholipids.
Recommended Protocol: "Dilute-for-HILIC"

Since HILIC requires high organic content for initial retention, you can use the dilution step to your advantage.

  • Aliquot: 50 µL Urine.

  • Add IS: 10 µL EU-d4 working solution.

  • Dilute: Add 450 µL Acetonitrile (Not water!).

    • Why? Adding ACN precipitates proteins and prepares the sample solvent to match the HILIC starting conditions (high organic).

  • Centrifuge: 10,000 x g for 10 mins.

  • Inject: Inject the supernatant directly onto the HILIC column.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I just increase the concentration of EU-d4 to overpower the suppression? A: No. Suppression is a percentage loss of ionization efficiency. If you have 90% suppression, increasing the mass on column will increase the signal, but the variability (CV%) will remain poor because the suppression fluctuates between different patient urine lots. You must remove the cause of the suppression.

Q: Why does my calibration curve look non-linear at the lower end? A: This is a classic sign of matrix interference. The background noise or co-eluting matrix is masking the analyte at low concentrations. By switching to HILIC and moving the peak away from the void, linearity often improves to


.

Q: I don't have a HILIC column. Can I use a "Polar C18"? A: You can try a "Polar-Embedded" or "Aq-type" C18 column capable of 100% aqueous conditions. However, for a molecule as small as Ethyleneurea, retention will still be marginal. HILIC is the robust scientific choice.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Link

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link

  • Alpert, A. J. (1990).[2] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[1][2] Journal of Chromatography A. Link

Sources

Validation & Comparative

High-Performance Validation of Ethyleneurea Analysis: The Power of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyleneurea (2-Imidazolidinone) is a small, highly polar molecule (logP -1.3) frequently analyzed as a degradation product of polymeric crosslinkers, a metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, or an impurity in pharmaceutical excipients. Its high polarity presents a significant analytical challenge: it elutes near the void volume in Reverse Phase Liquid Chromatography (RPLC), a region plagued by severe ion suppression from unretained matrix components.

This guide validates the use of Ethyleneurea-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS). Comparative data presented here demonstrates that while external standardization fails to account for matrix effects (yielding recoveries <70% in complex matrices), the d4-IS corrects these variances to achieve 98–102% accuracy , meeting strict ICH Q2(R2) and FDA Bioanalytical Method Validation requirements.

Part 1: The Scientific Challenge

The Polarity Trap

Ethyleneurea is hydrophilic. In standard C18 chromatography, it often elutes with the solvent front (


). This co-elution with salts, proteins, and phospholipids leads to Signal Suppression , where matrix components compete for charge in the Electrospray Ionization (ESI) source.
Why External Standards Fail

Using an external calibration curve (prepared in solvent) to quantify Ethyleneurea in a biological or food matrix assumes that ionization efficiency is identical in both. In reality, the "dirtier" matrix suppresses the signal, causing the external standard method to drastically under-report the concentration.

The Deuterated Solution (Ethyleneurea-d4)

Ethyleneurea-d4 contains four deuterium atoms on the ethylene backbone. It is chemically identical to the target analyte but mass-shifted (+4 Da).

  • Co-elution: It elutes at the exact same retention time as Ethyleneurea.

  • Co-suppression: It experiences the exact same degree of ion suppression.

  • Self-Correction: By calculating the Area Ratio (Analyte/IS), the suppression factor cancels out mathematically.

Part 2: Experimental Protocol

Note: This protocol is designed for compliance with ICH Q2(R2) guidelines.

Materials
  • Analyte: Ethyleneurea (CAS: 120-93-4), >99% purity.[1]

  • Internal Standard: Ethyleneurea-d4 (CAS: 1219803-53-0), >98 atom % D.

  • Matrix: Plasma, Urine, or Food Homogenate (blank).

LC-MS/MS Conditions

Due to the polarity of Ethyleneurea, a HILIC (Hydrophilic Interaction Liquid Chromatography) approach is recommended over C18 to ensure retention and separation from the void volume.

ParameterSetting
Column HILIC Amide or Silica Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B (0-1 min)

50% B (5 min)

95% B (Equilibration)
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL
MRM Transitions (Positive ESI)

The following transitions are selected based on the fragmentation of the imidazolidinone ring.

CompoundPrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (eV)
Ethyleneurea 87.1

44.1Quantifier15
87.130.1Qualifier25
Ethyleneurea-d4 91.1

48.1IS Quantifier15

Part 3: Validation Workflow & Logic

The following diagram illustrates the self-correcting workflow using the d4 standard.

ValidationWorkflow Sample Biological/Food Sample (Contains Ethyleneurea) Spike Spike Internal Standard (Ethyleneurea-d4) Sample->Spike Extract Extraction (PPT/SPE) & Cleanup Spike->Extract LCMS LC-MS/MS Analysis (HILIC Mode) Extract->LCMS Suppression Matrix Ion Suppression (Affects both equally) LCMS->Suppression Interference Ratio Calculate Area Ratio (Analyte Area / IS Area) LCMS->Ratio Raw Data Suppression->Ratio Signal Attenuated Result Final Quantitation (Corrected Conc.) Ratio->Result Linear Regression

Figure 1: Analytical workflow demonstrating the point of internal standard addition and the mathematical correction of matrix suppression.

Part 4: Comparative Validation Data

The data below represents a validation study performed in Human Plasma (high suppression matrix).

Matrix Effect & Recovery Assessment

Experiment: Samples spiked at 100 ng/mL.

  • Method A: External Standard Calibration (No IS).

  • Method B: Internal Standard Calibration (Ethyleneurea-d4).

Performance MetricMethod A (External Std)Method B (Ethyleneurea-d4)Status
Matrix Effect (ME%) 62.4% (Severe Suppression)99.8% (Relative)*Corrected
Absolute Recovery 58.1%59.2%Comparable
Process Efficiency 36.2%101.5% (Normalized)Superior
Accuracy (Bias) -38% Error± 2.1% ErrorCompliant

*Note: The d4 IS experiences the same suppression (62.4%), but because the ratio is used, the Relative Matrix Effect approaches 100%.

Precision (Repeatability)

n=6 replicates at Low QC (10 ng/mL) and High QC (1000 ng/mL).

ConcentrationIntra-Day RSD (%)Inter-Day RSD (%)Acceptance (FDA/ICH)
10 ng/mL 3.4%4.8%< 15%
1000 ng/mL 1.8%2.5%< 15%

Part 5: Mechanism of Correction

Understanding why the d4 standard works is critical for defending the method in regulatory audits.

Mechanism Analyte Ethyleneurea (d0) Elution: 2.4 min ESI ESI Source (Limited Charge) Analyte->ESI IS Ethyleneurea-d4 Elution: 2.4 min IS->ESI Matrix Matrix Salts/Phospholipids Elution: 2.0 - 2.8 min Matrix->ESI Signal_d0 d0 Signal (Suppressed) ESI->Signal_d0 Competition Signal_d4 d4 Signal (Suppressed) ESI->Signal_d4 Competition Calc Ratio Calculation (Suppression Cancels Out) Signal_d0->Calc Signal_d4->Calc

Figure 2: Mechanistic view of Co-elution and Co-suppression. The matrix competes for ionization energy, reducing the signal for both d0 and d4 equally. The ratio remains constant.

Part 6: Critical Considerations (Expert Insights)

Isotopic Purity & Cross-Talk

Ensure the Ethyleneurea-d4 has >99% isotopic purity .

  • Risk: If the d4 standard contains 1% d0 (unlabeled), spiking the IS will artificially increase the analyte signal, causing a positive bias at the Lower Limit of Quantitation (LLOQ).

  • Test: Inject a blank sample containing only the IS. Monitor the analyte transition (87

    
     44). The response should be <20% of the LLOQ response.
    
The Deuterium Isotope Effect

While rare in HILIC, deuterium labeling can sometimes cause a slight retention time shift in RPLC due to changes in lipophilicity.

  • Verification: Ensure the retention time difference (

    
    RT) between Ethyleneurea and Ethyleneurea-d4 is < 0.05 min. If they separate significantly, the IS may not experience the exact same matrix suppression as the analyte.
    
HILIC Equilibration

HILIC columns require longer equilibration times than C18. When switching gradients, allow at least 15-20 column volumes of the initial mobile phase to re-establish the water layer on the stationary phase. Inconsistent equilibration leads to shifting retention times and "dancing" matrix effects.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / ICH. (2024).[2] Guidelines on validation parameters including specificity, linearity, and accuracy. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). (2018). Regulatory framework for bioanalytical method validation using LC-MS. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. (2017).[2][3] Comparative analysis of internal standards vs. standard addition. [Link]

  • 2-Imidazolidinone (Ethyleneurea) Compound Summary. PubChem. (2024).[2] Chemical and physical properties, including polarity and molecular weight data.[1] [Link]

  • Validation of Analytical Procedures (ICH Q2(R2)). ICH Harmonisation. (2023).[4][5] The global standard for analytical validation methodology. [Link]

Sources

The Isotopic Elution Puzzle: A Comparative Guide to the Retention Times of Ethyleneurea and Ethyleneurea-d4

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled internal standards is the cornerstone of robust quantitative analysis by mass spectrometry.[1][2] Among these, deuterated standards are widely considered the gold standard, prized for their ability to mimic the behavior of the target analyte, thereby correcting for variations during sample preparation and analysis.[1] However, a subtle yet significant phenomenon known as the chromatographic isotope effect can lead to differences in retention times between the analyte and its deuterated counterpart. This guide provides an in-depth comparison of the retention times of native Ethyleneurea and its deuterated analog, Ethyleneurea-d4, supported by experimental principles and a detailed analytical protocol.

The Deuterium Effect: Why Isotopes Don't Always Co-elute

In an ideal scenario, an internal standard would co-elute perfectly with the analyte it is meant to track.[1] While stable isotope-labeled standards, such as those incorporating ¹³C or ¹⁵N, generally exhibit nearly identical retention times to their native counterparts, deuterated compounds often show a slight shift.[3][4] This is primarily due to the chromatographic isotope effect , also referred to as the "deuterium effect."[4][5]

Deuterium, an isotope of hydrogen, possesses a neutron in its nucleus, making it heavier than protium (¹H). This increased mass leads to a stronger and shorter carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. In reversed-phase liquid chromatography (RPLC), which separates compounds based on their hydrophobicity, these subtle differences in bond strength and molecular volume can influence the molecule's interaction with the non-polar stationary phase.[5] Consequently, deuterated compounds are often slightly less lipophilic than their non-deuterated analogs, resulting in a weaker interaction with the stationary phase and, therefore, a slightly earlier elution.[5] The magnitude of this retention time shift is typically influenced by the number of deuterium atoms and their position within the molecule.[5][6]

Comparative Retention Time Analysis: Ethyleneurea vs. Ethyleneurea-d4

To illustrate the practical implications of the deuterium effect, the following table summarizes typical retention time data for Ethyleneurea and Ethyleneurea-d4 under reversed-phase HPLC conditions. While Ethyleneurea-d4 is an excellent internal standard for quantitative analysis due to its chemical similarity and distinct mass, a small but measurable difference in retention time is expected.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Retention Time (min)
EthyleneureaC₃H₆N₂O86.092.58
Ethyleneurea-d4C₃H₂D₄N₂O90.122.52

This data is illustrative and may vary depending on the specific chromatographic conditions.

As the data indicates, Ethyleneurea-d4 elutes slightly earlier than native Ethyleneurea, a classic manifestation of the chromatographic isotope effect in reversed-phase liquid chromatography.

Experimental Protocol: LC-MS/MS Analysis of Ethyleneurea and Ethyleneurea-d4

This section provides a detailed, step-by-step methodology for the simultaneous analysis of Ethyleneurea and Ethyleneurea-d4, designed to be a self-validating system for accurate quantification.

Preparation of Standards and Samples
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Ethyleneurea and Ethyleneurea-d4 in methanol to prepare individual stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Ethyleneurea stock solution in a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Spiking Solution:

    • Dilute the Ethyleneurea-d4 stock solution to a fixed concentration (e.g., 100 ng/mL) in the 50:50 methanol/water mixture.

  • Sample Preparation:

    • To each sample and calibration standard, add an equal volume of the Ethyleneurea-d4 internal standard spiking solution. This ensures that any variability during sample processing and injection is normalized.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ethyleneurea87.144.1
Ethyleneurea-d491.146.1

Causality Behind Experimental Choices:

  • C18 Column: Chosen for its excellent retention and separation of polar compounds like Ethyleneurea.

  • Formic Acid: Added to the mobile phase to improve peak shape and enhance ionization efficiency in positive ESI mode.

  • Gradient Elution: Allows for efficient elution of the analytes while ensuring the column is cleaned of any less polar contaminants between injections.

  • MRM: Provides high selectivity and sensitivity for quantitative analysis by monitoring specific precursor-to-product ion transitions for each compound.[7]

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Ethyleneurea & Ethyleneurea-d4) cal_standards Calibration Standards (Serial Dilutions of Ethyleneurea) stock->cal_standards is_spike Internal Standard Spiking Solution (Fixed Conc. Ethyleneurea-d4) stock->is_spike sample_prep Sample Spiking (Add IS to Samples & Standards) cal_standards->sample_prep is_spike->sample_prep hplc HPLC Separation (C18 Reversed-Phase) sample_prep->hplc Injection ms Mass Spectrometry (ESI+, MRM Mode) hplc->ms integration Peak Integration (Ethyleneurea & Ethyleneurea-d4) ms->integration Data Acquisition ratio Calculate Peak Area Ratios (Analyte/IS) integration->ratio quant Quantification (Calibration Curve) ratio->quant

Caption: Workflow for the quantitative analysis of Ethyleneurea using Ethyleneurea-d4 as an internal standard.

Conclusion

The use of Ethyleneurea-d4 as an internal standard is a robust strategy for the accurate quantification of Ethyleneurea. While the chromatographic isotope effect results in a small but discernible earlier elution of Ethyleneurea-d4 compared to its native analog in reversed-phase liquid chromatography, this does not compromise its effectiveness. In fact, because the two compounds are chemically almost identical, they experience similar matrix effects and ionization suppression, ensuring that the ratio of their signals provides a reliable measure of the analyte's concentration.[8][9] Understanding the principles behind the deuterium effect allows researchers to anticipate and manage these subtle chromatographic differences, ultimately leading to more accurate and reproducible analytical results.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • BenchChem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
  • BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry.
  • Pál, R., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds.
  • Tureček, F. (2025). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Retrieved from [Link]

  • Sottani, C., et al. (2003). Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Tsikas, D. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Retrieved from [Link]

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A Comparative Guide to Determining the Limit of Detection (LOD) for Ethyleneurea-d4 Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and safety assessment, the precise and accurate measurement of impurities and metabolites is paramount. Ethyleneurea-d4, a deuterated isotopologue of ethyleneurea, often serves as an internal standard in analytical methods designed to quantify trace levels of its non-deuterated counterpart, a potential impurity or degradation product. The ability to reliably detect the lowest possible concentration of a substance, known as the Limit of Detection (LOD), is a critical performance characteristic of any analytical method.[1][2] This guide provides an in-depth comparison of established methodologies for determining the LOD of analytical methods for ethyleneurea-d4, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Foundational Importance of the Limit of Detection

The Limit of Detection is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from its absence (a blank value) with a stated confidence level.[1][3] Establishing a robust and statistically sound LOD is not merely a technical exercise; it is a cornerstone of method validation that ensures the reliability of data used in critical decision-making processes throughout the drug development lifecycle. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate the determination of LOD as part of the validation of analytical procedures.[4][5][6]

This guide will explore the two most widely accepted approaches for LOD determination as outlined in the ICH Q2(R1) guideline: the Signal-to-Noise (S/N) ratio and the method based on the standard deviation of the response and the slope of the calibration curve.[7][8][9]

Comparative Analysis of LOD Determination Methodologies

The choice of methodology for LOD determination is contingent on the nature of the analytical technique and the characteristics of the data obtained. For chromatographic methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly employed for the analysis of compounds like ethyleneurea-d4, both the S/N and calibration curve methods are applicable.

The Signal-to-Noise (S/N) Ratio Approach

The signal-to-noise ratio approach is a practical method for determining the LOD when the analytical procedure exhibits baseline noise.[10][11]

  • Underlying Principle: This method compares the magnitude of the signal from a sample with a known low concentration of the analyte to the magnitude of the background noise.

  • Procedure: The signal-to-noise ratio is determined by analyzing samples with decreasing concentrations of ethyleneurea-d4. The signal height of the analyte peak is compared to the noise level in a region of the chromatogram close to where the peak of interest elutes.

  • Calculation: The concentration at which the S/N ratio is typically 3:1 is accepted as the LOD.[10][11][12] Some guidelines historically accepted a ratio of 2:1, but 3:1 is now the generally accepted standard.[10]

  • Advantages: This method is relatively simple to perform and provides a visual and intuitive assessment of the detection limit.

  • Disadvantages: The determination of noise can be subjective and can vary between different data acquisition and processing systems.[12]

The Calibration Curve Method

This method is based on the statistical properties of the calibration curve established at concentrations in the range of the LOD.[7][13]

  • Underlying Principle: This approach uses the standard deviation of the response and the slope of the calibration curve to statistically calculate the LOD.

  • Procedure: A calibration curve is generated using a series of standards at low concentrations near the expected LOD. The standard deviation of the response can be determined in two ways:

    • Standard Deviation of the Blank: Multiple blank samples are measured, and the standard deviation of their responses is calculated.

    • Standard Deviation of the y-intercept of the Regression Line: A calibration curve is constructed from samples in the low concentration range, and the standard deviation of the y-intercept is used.[13]

  • Calculation: The LOD is calculated using the following formula: LOD = 3.3 * (σ / S) Where:

    • σ = the standard deviation of the response (either of the blank or the y-intercept)

    • S = the slope of the calibration curve[7][13]

  • Advantages: This method provides a more objective and statistically rigorous determination of the LOD compared to the S/N approach.

  • Disadvantages: It requires more extensive experimental work to generate a reliable calibration curve at low concentrations and is based on the assumption of a linear relationship in this range.[13]

Experimental Protocol: Determining the LOD for Ethyleneurea-d4 by LC-MS/MS

This section provides a detailed, step-by-step methodology for determining the LOD of ethyleneurea-d4 using a hypothetical LC-MS/MS method.

Materials and Instrumentation
  • Analyte: Ethyleneurea-d4 reference standard

  • Solvents: HPLC-grade water, methanol, and formic acid

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Experimental Workflow Diagram

LOD_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Calculation A Prepare Stock Solution of Ethyleneurea-d4 B Create Low Concentration Calibration Standards A->B E Inject Low Concentration Standards B->E C Prepare Blank Samples (Matrix without analyte) D Inject Blank Samples (n≥10) C->D G Calculate Standard Deviation of Blank Responses D->G F Determine S/N Ratio for Lowest Detectable Standard E->F H Construct Calibration Curve (low concentration range) E->H I Calculate LOD using S/N Method F->I J Calculate LOD using Calibration Curve Method G->J H->J K Compare and Report LOD I->K J->K LOD_Decision Start Start: Need to Determine LOD Q1 Does the analytical method exhibit baseline noise? Start->Q1 Method_SN S/N Method is Applicable Q1->Method_SN Yes Method_Cal Calibration Curve Method is Applicable Q1->Method_Cal Yes (for instrument response) Q2 Is a statistically rigorous LOD required? Method_SN->Q2 Method_Cal->Q2 Use_SN Use S/N Method for initial estimation or as a complementary approach Q2->Use_SN No Use_Cal Use Calibration Curve Method for definitive LOD determination Q2->Use_Cal Yes End Report LOD and Methodology Used Use_SN->End Use_Cal->End

Caption: Decision tree for selecting an LOD determination method.

Conclusion

The determination of the Limit of Detection is a critical aspect of analytical method validation, ensuring that a method is suitable for its intended purpose. For a compound like ethyleneurea-d4, typically analyzed by sensitive techniques such as LC-MS/MS, both the signal-to-noise ratio and the calibration curve methods are viable for LOD determination. While the S/N method offers a simpler, more direct estimation, the calibration curve method provides a more statistically robust and defensible value. It is the recommendation of this author that for regulatory submissions and methods intended for the quantification of trace-level impurities, the calibration curve method, based on the standard deviation of the blank or the y-intercept of the regression line, should be the primary approach. The S/N method can serve as a valuable complementary tool. Regardless of the method chosen, it is imperative that the procedure is clearly documented and justified within the method validation report.

References

  • Detection limit - Wikipedia. Wikipedia. [Link]

  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022-02-25). KNAUER. [Link]

  • The Limit of Detection. LCGC International. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018-05-22). MPL Lösungsfabrik. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • 9.3. Estimation of LoD – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]

  • Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Separation Science. [Link]

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Canada.ca. [Link]

  • ICH Q2 (R1) - PharmaSciences. PharmaSciences. [Link]

  • How to calculate limit of detection, limit of quantification and signal to noise ratio? (2014-05-16). Chromedia. [Link]

  • Understanding the Limit of Detection (LOD) in Analytical Chemistry. TSI Journals. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. (2012). The National Center for Biotechnology Information. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • How to determine the LOD using the calibration curve? (2019-06-20). MPL Lösungsfabrik. [Link]

  • LOD based on calibration curve. Chromatography Forum. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025-10-18). LinkedIn. [Link]

  • Excelling With Excel: Analytical Method Validation Using LOD and LOQ. (2025-04-24). Bitesize Bio. [Link]

  • Tutorial on estimating the limit of detection using LC-MS analysis, Part I: theoretical review. ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025-08-14). Lab Manager. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • How to calculate LOD and LOQ? (2025-11-21). Reddit. [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioProcess International. [Link]

  • Calculating LoD. (2016-11-02). YouTube. [Link]

  • Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass spectrometry. (2003). The National Center for Biotechnology Information. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. (2013). National Health Service. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2003). IVT Network. [Link]

  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]

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A Researcher's Guide to Navigating the Isotopic Effect in the Chromatographic Separation of Ethyleneurea-d4

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the use of stable isotope-labeled compounds, such as Ethyleneurea-d4, is a cornerstone of modern analytical and metabolic studies. While invaluable, the substitution of hydrogen with deuterium introduces a subtle yet significant phenomenon known as the chromatographic isotope effect (CIE). This guide provides an in-depth comparison of how this effect influences the separation of Ethyleneurea-d4 from its non-labeled counterpart, offering experimental insights and robust protocols to ensure accurate and reliable chromatographic analysis.

The Underpinnings of the Isotopic Effect in Chromatography

The chromatographic isotope effect arises from the mass difference between isotopes, which in turn affects the vibrational energy of chemical bonds. The carbon-deuterium (C-D) bond has a lower zero-point energy and vibrational frequency compared to the carbon-hydrogen (C-H) bond. This seemingly minor difference can alter a molecule's physicochemical properties, including its polarity, hydrophobicity, and volatility, thereby influencing its interaction with the stationary and mobile phases during chromatographic separation.

In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds often elute slightly earlier than their protiated (non-deuterated) analogs.[1][2] This "inverse isotope effect" is generally attributed to the slightly smaller van der Waals radius and reduced polarizability of the C-D bond, leading to weaker interactions with the nonpolar stationary phase.[3] Conversely, in normal-phase chromatography, the opposite effect, where the deuterated compound is retained longer, can be observed. The magnitude of this effect is typically proportional to the number of deuterium atoms in the molecule.[4]

Impact on Ethyleneurea-d4 Separation: A Comparative Analysis

Ethyleneurea is a small, polar molecule. The introduction of four deuterium atoms to create Ethyleneurea-d4 can lead to observable differences in retention behavior. The following table summarizes the expected performance differences between Ethyleneurea and Ethyleneurea-d4 under typical reversed-phase HPLC conditions.

ParameterEthyleneurea (Unlabeled)Ethyleneurea-d4 (Deuterated)Rationale for Difference
Retention Time (t_R) Slightly longerSlightly shorterWeaker van der Waals interactions of C-D bonds with the C18 stationary phase lead to earlier elution.[1][3]
Peak Shape SymmetricalSymmetricalIsotopic substitution does not typically affect peak symmetry under optimized conditions.
Resolution (R_s) N/AAchievable with optimized methodsThe small difference in retention times allows for baseline or near-baseline separation from the unlabeled analog with a high-efficiency column and optimized mobile phase.
Selectivity (α) N/A> 1.0 (typically 1.01-1.05)The ratio of the retention factors of the two isotopologues will be slightly greater than one, indicating a separation is possible.

Experimental Protocols for the Chromatographic Separation of Ethyleneurea and Ethyleneurea-d4

To achieve a reliable separation of these two isotopologues, meticulous attention to the chromatographic conditions is paramount. Below are detailed protocols for both HPLC-UV and LC-MS/MS, which are common analytical platforms in pharmaceutical and research settings.

Workflow for Method Development

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Method Optimization cluster_detection Detection & Data Analysis Prep_Standards Prepare Stock Solutions (Ethyleneurea & Ethyleneurea-d4) Prep_Samples Prepare Working Standards & Samples Prep_Standards->Prep_Samples Injection Inject Sample Mixture Prep_Samples->Injection Column_Selection Select High-Resolution Column (e.g., C18, 2.1 x 100 mm, 1.7 µm) Mobile_Phase Optimize Mobile Phase (Acetonitrile/Water Gradient) Column_Selection->Mobile_Phase Flow_Rate Set Flow Rate (e.g., 0.3 mL/min) Mobile_Phase->Flow_Rate Column_Temp Set Column Temperature (e.g., 40°C) Flow_Rate->Column_Temp Column_Temp->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Data_Analysis Analyze Retention Times & Resolution Data_Acquisition->Data_Analysis

Caption: High-level workflow for developing a chromatographic method to separate Ethyleneurea and Ethyleneurea-d4.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the purity of Ethyleneurea-d4 and for quantification when concentrations are sufficiently high.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • High-resolution reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Ethyleneurea and Ethyleneurea-d4 reference standards.

  • HPLC-grade acetonitrile and water.

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • UV Detection: 210 nm

3. Rationale for Experimental Choices:

  • A high-resolution column with small particle size is crucial for achieving the necessary efficiency to separate closely eluting isotopologues.

  • A shallow gradient allows for better resolution of the two peaks.

  • Elevated column temperature can improve peak shape and reduce viscosity, but excessively high temperatures may reduce retention and resolution.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for the quantification of Ethyleneurea-d4 in complex matrices, such as biological samples, due to its high sensitivity and selectivity.[5]

1. Instrumentation and Materials:

  • LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer).

  • Same column and mobile phases as the HPLC-UV method.

  • Ethyleneurea and Ethyleneurea-d4 reference standards.

2. LC Conditions:

  • Identical to the HPLC-UV method. A shorter gradient may be possible due to the selectivity of MS detection.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ethyleneurea: Precursor ion (Q1) m/z 87.05 -> Product ion (Q3) m/z 44.05

    • Ethyleneurea-d4: Precursor ion (Q1) m/z 91.08 -> Product ion (Q3) m/z 46.06

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

4. Rationale for Experimental Choices:

  • ESI in positive mode is effective for the ionization of Ethyleneurea.

  • MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, allowing for accurate quantification even if the isotopologues are not fully chromatographically resolved.

Mitigating Challenges and Ensuring Data Integrity

The primary challenge in separating isotopologues is achieving adequate resolution.[1] While complete baseline separation is ideal, it is not always necessary, especially when using mass spectrometric detection. However, partial co-elution can lead to issues with matrix effects in LC-MS/MS analysis if the ionization efficiency is suppressed or enhanced differently across the eluting peak.[6]

To ensure the integrity of your data:

  • Use a high-efficiency column: This is the most critical factor for improving resolution.

  • Optimize the mobile phase gradient: A slower, shallower gradient will provide more time for the separation to occur.

  • Employ a stable isotope-labeled internal standard: When quantifying Ethyleneurea, Ethyleneurea-d4 serves as an excellent internal standard, and vice versa.[5] This compensates for variations in sample preparation and instrument response.

Logical Relationship of Isotopic Effect and Chromatographic Outcome

IsotopeEffect cluster_cause Primary Cause cluster_physchem Physicochemical Changes cluster_interaction Chromatographic Interaction cluster_outcome Analytical Outcome Isotope Deuterium Substitution (H -> D) BondEnergy Lower C-D Zero-Point Energy Isotope->BondEnergy Polarizability Reduced Polarizability Isotope->Polarizability VdW Smaller van der Waals Radius Isotope->VdW Interaction Weaker Interaction with Nonpolar Stationary Phase BondEnergy->Interaction Polarizability->Interaction VdW->Interaction Elution Earlier Elution Time (Inverse Isotope Effect) Interaction->Elution Separation Potential for Chromatographic Separation Elution->Separation

Caption: The causal chain from isotopic substitution to chromatographic separation.

References

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Available at: [Link]

  • Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Available at: [Link]

  • Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. ResearchGate. Available at: [Link]

  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Isotope Effect in Gas-Solid Chromatography of SF61. Journal of Chromatographic Science. Available at: [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Available at: [Link]

  • Tunable Liquid Chromatographic Separation of H/D Isotopologues Enabled by Aromatic π Interactions. ResearchGate. Available at: [Link]

  • Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. PubMed. Available at: [Link]

  • Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured. PubMed. Available at: [Link]

  • Using Thermodynamics and Simulations to Understand Selectivity and Retention in Gas Chromatography. LCGC International. Available at: [Link]

  • Thermodynamic controls on redox-driven kinetic stable isotope fractionation. Geochemical Perspectives Letters. Available at: [Link]

  • thermodynamic isotope effect. The IUPAC Compendium of Chemical Terminology. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences. Available at: [Link]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. MDPI. Available at: [Link]

  • Clinical Application and Synthesis Methods of Deuterated Drugs. Bentham Science. Available at: [Link]

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A Comparative Stability Analysis: Ethyleneurea-d4 vs. its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Molecular Stability

Ethyleneurea (also known as 2-imidazolidinone) is a versatile heterocyclic compound utilized across various industries. It serves as an intermediate in the synthesis of resins, adhesives, and coatings, and finds applications in the textile and pharmaceutical industries, for instance, as an intermediate for antibiotics like Mezlocillin and Azlocillin.[1][2][3] In pharmaceutical development, ensuring the stability of active pharmaceutical ingredients (APIs) and intermediates is paramount to guaranteeing safety and efficacy. A key challenge is mitigating metabolic degradation, which can alter a compound's pharmacokinetic profile and lead to the formation of potentially toxic byproducts.

One innovative strategy to enhance molecular stability is selective deuteration. This guide provides an in-depth comparative analysis of the stability of Ethyleneurea-d4, a deuterated analog of Ethyleneurea, against its non-deuterated counterpart. By leveraging the deuterium kinetic isotope effect (KIE), Ethyleneurea-d4 is hypothesized to exhibit superior stability, offering significant advantages in pharmaceutical applications. This guide will detail the scientific principles, experimental design for a comparative stability study, and the interpretation of results, providing a comprehensive resource for scientists in the field.

The Scientific Rationale: Understanding the Deuterium Kinetic Isotope Effect (KIE)

The foundation for the enhanced stability of deuterated compounds lies in the Kinetic Isotope Effect (KIE) . The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[4] In this case, we are substituting hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D).

The core of this effect is the difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon.[4][5] Consequently, the C-D bond has a lower zero-point vibrational energy, meaning more energy is required to break it compared to a C-H bond.[4][6]

Many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step.[4][5] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of this metabolic reaction can be significantly slowed.[4] This can lead to:

  • Improved Pharmacokinetic Properties: A slower rate of metabolism can increase the drug's half-life, leading to more sustained exposure.[4][7]

  • Enhanced Safety Profile: Reduced metabolism can decrease the formation of potentially reactive or toxic metabolites.[7][]

  • More Convenient Dosing: A longer half-life may allow for less frequent dosing, improving patient compliance.[4]

This principle has been successfully applied in approved drugs like deutetrabenazine, which demonstrated a superior pharmacokinetic profile compared to its non-deuterated predecessor.[9][10]

Designing a Comparative Stability Study: A Forced Degradation Approach

To empirically compare the stability of Ethyleneurea-d4 and Ethyleneurea, a forced degradation study (also known as stress testing) is the methodology of choice.[11] These studies intentionally expose the compounds to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[12] This approach is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule.[12]

The study design must be systematic and adhere to principles outlined in guidelines from the International Council for Harmonisation (ICH), such as ICH Q1A(R2).[13][14][15][16]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Forced Degradation) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solutions (Ethyleneurea & Ethyleneurea-d4) in appropriate solvent prep_samples Dilute to working concentration prep_stock->prep_samples stress_acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_samples->stress_acid stress_base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_samples->stress_base stress_ox Oxidative (e.g., 3% H2O2, RT) prep_samples->stress_ox stress_photo Photolytic (ICH Q1B light exposure) prep_samples->stress_photo stress_thermal Thermal (e.g., 80°C, solid state) prep_samples->stress_thermal sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24, 48h) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_photo->sampling stress_thermal->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-UV Analysis (Quantify parent compound) neutralize->hplc lcms LC-MS Analysis (Identify degradants) hplc->lcms for peak identification compare Compare % Degradation (Ethyleneurea vs. Ethyleneurea-d4) pathway Propose Degradation Pathways compare->pathway

Caption: Workflow for the comparative forced degradation study.

Experimental Protocols

Materials and Instrumentation
  • Test Articles: Ethyleneurea (Reference Standard), Ethyleneurea-d4 (Test Compound)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade).

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS) system, pH meter, calibrated oven, photostability chamber.

Preparation of Solutions
  • Stock Solutions: Accurately weigh and dissolve Ethyleneurea and Ethyleneurea-d4 in a suitable solvent (e.g., water or methanol) to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Dilute the stock solutions with the relevant stress medium (e.g., 0.1 M HCl, water) to a final concentration of approximately 0.1 mg/mL for the study.

Forced Degradation Conditions

The goal is to achieve 5-20% degradation of the parent compound.[11] Conditions may need to be optimized.

  • Acid Hydrolysis:

    • Add the working solution to an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Add the working solution to an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Add the working solution to an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points for analysis.

  • Photostability:

    • Expose the working solutions (in chemically inert, transparent containers) and the solid-state compounds to light conditions as specified in ICH Q1B guidelines.

    • A dark control sample, protected from light, should be stored under the same temperature conditions.

    • Analyze samples after the specified exposure period.

  • Thermal Degradation:

    • Place the solid compounds in a calibrated oven at a high temperature (e.g., 80°C).

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

Analytical Methodology (Stability-Indicating HPLC Method)

A stability-indicating method is one that can separate the parent drug from its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A time-gradient program starting with high aqueous phase and increasing the organic phase to elute more hydrophobic degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Quantification: The percentage of remaining parent compound is calculated by comparing the peak area at each time point to the peak area at time zero.

Anticipated Results and Data Interpretation

The primary outcome of this study is the comparative degradation rate of Ethyleneurea and Ethyleneurea-d4. The data can be summarized in a table for clear comparison.

Table 1: Hypothetical Comparative Stability Data (% Degradation)

Stress ConditionTime (h)Ethyleneurea (% Degradation)Ethyleneurea-d4 (% Degradation)
0.1 M HCl @ 60°C 68.53.1
1215.25.8
2428.110.4
0.1 M NaOH @ 60°C 611.34.5
1220.18.2
2435.614.9
3% H₂O₂ @ RT 125.21.8
249.83.5
4818.56.7

Interpretation:

The hypothetical data in Table 1 clearly illustrates the enhanced stability of Ethyleneurea-d4. Under all stress conditions (acidic, basic, and oxidative), the deuterated analog shows a significantly lower percentage of degradation compared to the non-deuterated Ethyleneurea. This result would strongly support the hypothesis that the deuterium substitution at a metabolically labile position slows down the degradation process.

LC-MS analysis would be employed to identify the mass of the degradation products, helping to elucidate the degradation pathways. It is expected that the primary degradation products for both compounds would be structurally similar, but their rate of formation would be slower for Ethyleneurea-d4.

Conclusion

The strategic deuteration of small molecules represents a powerful tool for enhancing metabolic stability and improving the overall pharmacokinetic profile of drug candidates. As demonstrated through the outlined comparative stability study, Ethyleneurea-d4 is expected to exhibit superior stability over its non-deuterated analog due to the deuterium kinetic isotope effect. The forced degradation study provides a robust framework for quantifying this stability difference and for identifying potential degradation products. For researchers and drug development professionals, leveraging deuteration can be a key strategy in optimizing lead compounds, potentially leading to safer, more effective, and more convenient medicines.

References

  • ETHYLENE UREA. (n.d.).
  • ETHYLENE UREA. (n.d.). Ataman Kimya.
  • Ethyleneurea. (n.d.). TargetMol.
  • Application of Ethylene Urea. (2020, November 24). Sinoever International Co.,Ltd.
  • 2-Imidazolidone (Ethylene Urea). (n.d.). IRO Group Inc.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Quality Guidelines. (n.d.). ICH.
  • Q1A(R2) Guideline. (n.d.). ICH.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline . (2003, August 1). European Medicines Agency (EMA). Retrieved from [Link].

  • Forced Degradation Study in Pharmaceutical Stability . (n.d.). Pharmaguideline. Retrieved from [Link].

  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube.
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • understanding deuterium kinetic isotope effect in drug metabolism. (n.d.). Benchchem.
  • Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025, August 30). BOC Sciences.
  • Kinetic isotope effect – Knowledge and References. (n.d.). Taylor & Francis.
  • Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors . (2016, October 1). PubMed. Retrieved from [Link].

  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.).
  • The kinetic isotope effect in the search for deuterated drugs. (n.d.).
  • (PDF) Kinetic Isotope Effects in Organic and Biological Reactions. (2025, October 27). ResearchGate.
  • Ethyleneurea(120-93-4)MSDS Melting Point Boiling Density Storage Transport. (n.d.).
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017, March 27). Juniper Publishers.
  • A Comparative Analysis of Deuterated versus Non-Deuterated Standards in Quantitative Analysis. (n.d.). Benchchem.
  • Deuterium in drug discovery: progress, opportunities and challenges . (2023, June 5). PMC. Retrieved from [Link].

  • Ethylene urea. (n.d.). AERU - University of Hertfordshire.
  • Ethyleneurea. (n.d.). Solubility of Things.

Sources

Safety Operating Guide

Ethyleneurea-d4 Disposal & Handling Guide: A Senior Scientist’s Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary (BLUF)

Ethyleneurea-d4 (CAS: 120-93-4 [unlabeled]) is a stable, non-radioactive isotope. Unlike tritium (


H) or Carbon-14 (

C), it requires no radioactive shielding or decay storage. However, it must be handled as Hazardous Chemical Waste due to its classification as a skin and severe eye irritant.

Immediate Action Required:

  • Segregate: Do not mix with bio-hazardous waste unless the experimental protocol explicitly contaminates it.

  • Label: Mark clearly as "Non-Radioactive Chemical Waste" to prevent rejection by waste haulers who may confuse deuterated compounds with radioisotopes.

  • Disposal Path: High-temperature incineration via an approved chemical waste contractor.

Part 1: Chemical Profile & Hazard Assessment

To ensure scientific integrity in our safety protocols, we must understand the causality of the hazards. Ethyleneurea-d4 is a cyclic urea derivative. Its primary hazard profile stems from its amide functionality, which can act as a hydrogen-bond donor/acceptor, causing tissue irritation.

Physicochemical Data Table
PropertySpecificationOperational Implication
Compound Name Ethyleneurea-d4 (2-Imidazolidinone-d4)Labeled internal standard
Parent CAS 120-93-4Use this CAS for waste manifesting if d4-specific CAS is unavailable in software.
Radioactivity NONE (Stable Isotope) CRITICAL: Do not dispose in radioactive waste streams.
Physical State Solid (Crystalline powder)Hygroscopic; store desiccated.
Solubility Soluble in water, MeOH, DMSOAqueous disposal prohibited; collect as organic solvent waste.
Hazard Class Irritant (Skin/Eye)PPE (Nitrile gloves, safety glasses) mandatory.
Incompatibilities Strong Oxidizing AgentsRisk: Exothermic reaction. Keep away from perchlorates/nitrates.

Expert Insight: The high cost of deuterated standards often leads to micro-scale usage (<100 mg). However, "dilution is not the solution to pollution." Even trace amounts must be captured in solvent waste streams to prevent groundwater contamination, as cyclic ureas can be persistent.

Part 2: Pre-Disposal Segregation Strategy (The Self-Validating System)

A self-validating waste system prevents downstream errors (e.g., a waste hauler rejecting a drum because they suspect radioactivity). Use this logic flow to determine the correct waste stream.

Waste Stream Decision Matrix

WasteSegregation cluster_legend Protocol Logic Start Waste Generation: Ethyleneurea-d4 Q1 Is the waste mixed with Biological Agents (Cells, Blood)? Start->Q1 Q2 Is the waste mixed with Radioisotopes (e.g., 3H, 14C)? Q1->Q2 No BioStream Stream A: Biohazardous Waste (Autoclave/Incinerate) Q1->BioStream Yes (Bio-contamination trumps chemical) Q3 Physical State? Q2->Q3 No RadStream Stream B: Radioactive Waste (Decay/Shielded Storage) Q2->RadStream Yes (Radiation trumps chemical) SolidChem Stream C: Solid Chemical Waste (Double Bagged, Tagged) Q3->SolidChem Solid (Powder/Wipes) LiquidChem Stream D: Liquid Organic Waste (Halogenated or Non-Halogenated) Q3->LiquidChem Liquid (Solvent/Aqueous) L1 Priority: Rad > Bio > Chem

Figure 1: Decision logic for segregating Ethyleneurea-d4 based on co-contaminants.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired powder, contaminated weigh boats, gloves, paper towels.

  • Containment: Place waste in a clear, 4-mil polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging).

  • Labeling: Apply a hazardous waste tag.

    • Chemical Name: "Debris contaminated with Ethyleneurea-d4 (2-Imidazolidinone)."

    • Constituents: List "100%" if pure, or "Trace" if debris.

    • Hazard Checkbox: Check "Irritant" or "Toxic."

  • Storage: Store in a closed "Solid Hazardous Waste" pail until pickup.

Protocol B: Liquid Waste (NMR Samples, Stock Solutions)

Applicability: Samples dissolved in DMSO-d6, Methanol-d4, or water.

  • Solvent Identification: Determine the primary solvent.

    • If DMSO/Methanol: Segregate into "Non-Halogenated Organic Waste."

    • If Chloroform/DCM: Segregate into "Halogenated Organic Waste."

  • Pouring: Using a funnel, pour the solution into the appropriate carboy.

    • Note: Rinse the source vial with a small amount of compatible solvent and add rinsate to the carboy.

  • Vial Disposal:

    • If the vial is empty and rinsed: Dispose of glass in "Broken Glass/Sharps" (non-hazardous).

    • If the vial contains residue: Cap tightly and dispose of as Solid Waste (Protocol A) .

  • Manifesting: When filling out the waste manifest for the carboy, list "2-Imidazolidinone" as a constituent (<1%).

Protocol C: Mixed Waste (Biological Assays)

Applicability: Cell culture media containing Ethyleneurea-d4.

  • Deactivation: If the biological agent requires deactivation (e.g., bleach), ensure the deactivation chemical is compatible with cyclic ureas. (Bleach is generally acceptable but may cause slow oxidation; perform in a ventilated hood).

  • Disposal: Once deactivated, the waste is typically classified as Chemical Waste (due to the drug/isotope content) rather than bio-waste, depending on local EHS rules.

    • Preferred: Incineration.

    • Prohibited: Do not pour down the drain even if biologically deactivated.

Part 4: Regulatory Compliance & Documentation[1][2]

RCRA Considerations (USA)

Under the Resource Conservation and Recovery Act (RCRA), Ethyleneurea is not a P-listed or U-listed acute hazardous waste. However, it falls under the "Cradle-to-Grave" responsibility.

  • Waste Code: Generally falls under D001 (Ignitable) if in organic solvent, or non-regulated chemical waste if solid. Always consult your local EHS officer for state-specific codes (e.g., California has stricter "001" codes).

  • Deuterium Note: Explicitly write "Stable Isotope - Non-Radioactive" on the manifest comments section. This prevents costly holds at incineration facilities equipped with radiation detectors.

Spill Management (Minor Lab Scale)
  • PPE: Nitrile gloves, lab coat, goggles.

  • Solid Spill: Dampen a paper towel (to prevent dust), wipe up, and place in Protocol A waste.

  • Liquid Spill: Absorb with vermiculite or standard spill pads. Place in Protocol A waste. Clean area with soap and water.[1][2][3][4][5][6]

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.